1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(4-methylphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(13)9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASYAEOJPVQNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340382 | |
| Record name | 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30186-38-0 | |
| Record name | 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 30186-38-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde. This pyrrole derivative is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrrole scaffold in numerous biologically active molecules and functional materials. This document outlines a detailed synthetic protocol, summarizes key characterization data, and presents visual workflows to facilitate a deeper understanding of the processes involved.
Synthesis
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 1-(p-tolyl)-1H-pyrrole, via the Clauson-Kaas reaction. The subsequent step employs the Vilsmeier-Haack reaction to introduce a formyl group at the C2 position of the pyrrole ring.
Step 1: Synthesis of 1-(p-tolyl)-1H-pyrrole
The Clauson-Kaas reaction is a reliable method for the synthesis of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran.
Experimental Protocol:
-
In a round-bottom flask, dissolve p-toluidine (1 equivalent) in glacial acetic acid.
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1 equivalent).
-
Heat the reaction mixture at reflux for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-(p-tolyl)-1H-pyrrole.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. This protocol is adapted from the synthesis of a structurally similar compound, 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde.
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 6.5 equivalents) and cool it in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve 1-(p-tolyl)-1H-pyrrole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 1-(p-tolyl)-1H-pyrrole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash it with cold water.
-
If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization
Table 1: Physicochemical and Spectroscopic Data
| Property | Data for this compound |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| CAS Number | 30186-38-0 |
| Appearance | Expected to be a crystalline solid. |
| Melting Point | Not reported in the searched literature. |
| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm): Aldehyde proton (~9.5-10.0, s), Aromatic protons on the p-tolyl group (~7.2-7.4, m), Pyrrole protons (~6.3-7.2, m), Methyl protons (~2.4, s). |
| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm): Aldehyde carbonyl (~180-185), Aromatic and pyrrole carbons (~110-140), Methyl carbon (~21). |
| FTIR (KBr, cm⁻¹) | Expected characteristic peaks: C=O stretch of aldehyde (~1660-1680), C-H stretch of aldehyde (~2720, ~2820), Aromatic C=C stretches (~1500-1600), C-N stretch (~1300-1400). |
| Mass Spectrum (EI) | Expected molecular ion peak (M⁺) at m/z = 185. |
Visualized Workflows
To provide a clearer understanding of the synthesis and characterization processes, the following diagrams have been generated using the DOT language.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Characterization Workflow
Caption: Logical workflow for the characterization of the final product.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined two-step synthetic route, employing the Clauson-Kaas and Vilsmeier-Haack reactions, offers a practical approach for obtaining this valuable heterocyclic compound. The provided characterization data, though based on analogous structures, serves as a useful reference for researchers. The visualized workflows further enhance the clarity of the experimental and analytical processes, making this guide a valuable resource for professionals in the fields of chemical synthesis and drug development. Further research to obtain and publish the specific experimental characterization data for the title compound is encouraged to complete the scientific record.
Spectroscopic Profile of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The spectroscopic data provides a detailed structural confirmation of this compound. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Spectrometer Frequency: 600 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.49 | d | 0.9 | Aldehyde H (CHO) |
| 8.19 | d | 9.2 | Aromatic H |
| 7.12 | dd | 4.0, 1.7 | Pyrrole H |
| 7.03 | dd | 9.2, 2.7 | Aromatic H |
| 7.00 – 6.99 | m | - | Pyrrole H |
| 6.84 | d | 2.7 | Aromatic H |
| 6.47 | dd | 4.0, 2.6 | Pyrrole H |
| 3.90 | s | - | Methyl H (CH₃) |
Table 2: ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Spectrometer Frequency: 151 MHz
| Chemical Shift (δ) ppm | Assignment |
| 178.8 | Aldehyde C (C=O) |
| 163.5 | Aromatic C |
| 138.9 | Aromatic C |
| 135.8 | Aromatic C |
| 132.7 | Pyrrole C |
| 130.9 | Aromatic C |
| 127.7 | Aromatic C |
| 124.7 | Aromatic C |
| 115.4 | Pyrrole C |
| 113.9 | Pyrrole C |
| 111.6 | Pyrrole C |
| 56.3 | Methyl C (CH₃) |
Table 3: Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Assignment |
| 1670 | C=O (Aldehyde) stretch |
| 1614 | C=C (Aromatic) stretch |
| 1589 | C=C (Aromatic) stretch |
| 1547 | C=C (Pyrrole ring) stretch |
| 1450 | C-H bend |
| 1336 | C-N stretch |
Table 4: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | Calculated m/z |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | 186.0919 for [M+H]⁺ (C₁₂H₁₂NO) |
Experimental Protocols
The data presented in this guide were acquired using standard spectroscopic techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Advance 600 MHz NMR spectrometer.[1] The samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).[1] Multiplicities are abbreviated as s (singlet), d (doublet), and dd (doublet of doublets), m (multiplet).[1]
Infrared (IR) Spectroscopy
The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹, and the vibrational frequencies are reported in wavenumbers (cm⁻¹).[1]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) was performed using an Electrospray Ionization (ESI) source on a time-of-flight (TOF) mass analyzer.[1] The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions was measured to determine the exact mass of the molecule.
Data Visualization
The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure with key NMR correlations for this compound.
References
In-Depth Technical Guide: Chemical Properties of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde, a substituted N-arylpyrrole derivative of interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectroscopic characterization, and physical properties. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides general synthetic methodologies and expected spectroscopic characteristics based on related structures.
Introduction
This compound, also known as 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde, belongs to the class of N-substituted pyrrole-2-carboxaldehydes. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active molecules, including natural products and pharmaceuticals. The presence of the formyl group at the 2-position and the p-tolyl substituent on the nitrogen atom imparts specific electronic and steric properties that influence its reactivity and potential biological interactions. This guide aims to provide a detailed summary of the known chemical properties of this compound to support further research and development.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde | [1] |
| CAS Number | 30186-38-0 | [1] |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Appearance | White crystals | N/A |
| Topological Polar Surface Area (TPSA) | 22 Ų | [1] |
| logP | 2.59822 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis
The synthesis of this compound can be conceptually approached through two primary routes: construction of the substituted pyrrole ring followed by formylation, or formylation of a pre-synthesized N-arylpyrrole.
Paal-Knorr Synthesis of the Pyrrole Ring
The Paal-Knorr synthesis is a classic and versatile method for the preparation of substituted pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, p-toluidine.
Experimental Protocol (General):
-
A 1,4-dicarbonyl compound (e.g., succinaldehyde) and p-toluidine are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
An acid catalyst (e.g., a catalytic amount of hydrochloric acid or acetic acid) is added to the mixture.
-
The reaction mixture is heated to reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the 1-(4-methylphenyl)-1H-pyrrole.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles.[2] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).
Experimental Protocol (General):
-
To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane), phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent.
-
A solution of 1-(4-methylphenyl)-1H-pyrrole in the same solvent is then added to the Vilsmeier reagent at low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of an aqueous sodium acetate or sodium bicarbonate solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.[2]
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from the analysis of similar compounds.
Mass Spectrometry
A mass spectrum for this compound is available, which is a key tool for confirming the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z 185.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group and the pyrrole ring, as well as the aldehydic proton.
Expected Chemical Shifts (in CDCl₃):
-
Aldehydic Proton (-CHO): A singlet around δ 9.5-9.7 ppm.
-
Pyrrole Protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm), likely appearing as doublets or triplets, showing characteristic coupling constants.
-
p-Tolyl Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring.
-
Methyl Protons (-CH₃): A singlet around δ 2.3-2.4 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Expected Chemical Shifts (in CDCl₃):
-
Aldehydic Carbonyl Carbon: A signal in the downfield region, typically around δ 180-185 ppm.
-
Pyrrole Carbons: Four signals in the aromatic region (δ 110-140 ppm).
-
p-Tolyl Carbons: Four signals in the aromatic region (δ 120-140 ppm), with two signals for the quaternary carbons and two for the protonated carbons.
-
Methyl Carbon: A signal in the aliphatic region, around δ 20-22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Expected Absorption Bands (cm⁻¹):
-
C=O Stretch (Aldehyde): A strong absorption band around 1660-1680 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-N Stretch: A band in the region of 1250-1350 cm⁻¹.
Reactivity
The reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-rich pyrrole ring.
Reactions of the Aldehyde Group
The aldehyde group can undergo a variety of typical reactions, including:
-
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
-
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: Reactions with nucleophiles such as Grignard reagents, organolithium compounds, and cyanides to form secondary alcohols or cyanohydrins.
-
Condensation Reactions: Reaction with amines or hydrazines to form imines (Schiff bases) or hydrazones, respectively. These derivatives are often investigated for their biological activities.
Reactions of the Pyrrole Ring
The N-arylpyrrole ring is susceptible to electrophilic substitution, although the formyl group is deactivating. Further substitution would likely occur at the C4 position of the pyrrole ring.
Potential Applications and Biological Activity
While specific biological studies on this compound are not extensively reported, the pyrrole-2-carbaldehyde scaffold is present in numerous compounds with diverse biological activities.[3] Derivatives of N-arylpyrroles have been investigated for a range of therapeutic applications, including as:
-
Antimicrobial agents
-
Anticancer agents
-
Anti-inflammatory agents
-
Enzyme inhibitors
The p-tolyl group can influence the lipophilicity and steric interactions of the molecule, which can in turn affect its pharmacokinetic properties and binding affinity to biological targets. Further research is warranted to explore the specific biological profile of this compound and its derivatives.
Conclusion
This compound is a versatile chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide has summarized its known chemical and physical properties and outlined general synthetic and reactivity principles. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this compound and unlock its potential applications. Future studies should focus on obtaining detailed experimental data for its physical and spectroscopic properties, optimizing its synthesis, and exploring its biological activity profile.
References
An In-depth Technical Guide on 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
This technical guide provides a comprehensive overview of the known physical properties and a likely synthetic route for the chemical compound 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the characteristics and synthesis of novel heterocyclic compounds.
Core Physical and Chemical Properties
While extensive experimental data for this compound is not broadly published, the following table summarizes the available quantitative data. The compound presents as white crystals under standard conditions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO | ChemScene |
| Molecular Weight | 185.22 g/mol | ChemScene |
| Melting Point | 69-71 °C | Santa Cruz Biotechnology |
| Appearance | White crystals | SpectraBase |
Synthesis Methodology: The Vilsmeier-Haack Reaction
A prevalent and effective method for the formylation of electron-rich heterocycles like pyrroles is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from a tertiary amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring. While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in the readily available literature, a general experimental procedure can be outlined based on established Vilsmeier-Haack protocols for similar substrates.
General Experimental Protocol:
-
Formation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is then added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for a specified time to allow for the formation of the electrophilic Vilsmeier reagent, chloroiminium salt.
-
Formylation of the Pyrrole Substrate: A solution of 1-(4-Methylphenyl)-1H-pyrrole in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is added dropwise to the pre-formed Vilsmeier reagent at low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to ensure the completion of the formylation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by pouring it into a cold aqueous solution of a base, such as sodium acetate or sodium carbonate, to neutralize the acidic components and hydrolyze the intermediate iminium salt to the aldehyde. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.
Logical Workflow for Vilsmeier-Haack Synthesis
Caption: A logical workflow diagram illustrating the key stages of the Vilsmeier-Haack synthesis of this compound.
Biological Activity and Drug Development Potential
At present, there is no publicly available information regarding the specific biological activity, involvement in signaling pathways, or use in experimental workflows for this compound. The pyrrole scaffold is a common motif in many biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities. Therefore, while this specific compound has not been characterized in a biological context, its structural features suggest that it could be a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore the biological profile of this molecule.
Experimental Workflow for Biological Screening
Should this compound be investigated for its biological activity, a general workflow for initial screening could be proposed.
Caption: A generalized workflow for the initial biological screening and development of a novel chemical entity like this compound.
The Discovery and Isolation of Novel Pyrrole-2-Carboxaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel pyrrole-2-carboxaldehyde derivatives. These compounds, characterized by a pyrrole ring substituted with a formyl group at the second position, have emerged as a significant class of bioactive molecules with a wide spectrum of pharmacological activities. This document details the natural origins, synthetic methodologies, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and experimental workflows.
Natural Occurrence and Significance
Pyrrole-2-carboxaldehyde and its derivatives are widely distributed in nature, having been isolated from a diverse range of terrestrial and marine organisms, including fungi, plants, and marine sponges.[1][2] These natural products exhibit a variety of biological activities, from antimicrobial and anti-inflammatory to antioxidant and anti-cancer properties. A well-known example is pyrraline, a marker for diabetes, which possesses the pyrrole-2-carboxaldehyde skeleton.[1][2] The broad therapeutic potential of this scaffold has spurred significant interest in the discovery of new derivatives and the development of synthetic routes for their production.
Biological Activities and Therapeutic Potential
Research has demonstrated the efficacy of pyrrole-2-carboxaldehyde derivatives across several therapeutic areas. The key activities are summarized below, with quantitative data presented in the subsequent tables.
Antimicrobial Activity
Numerous synthetic pyrrole-2-carboxamide derivatives have shown considerable antibacterial activity, particularly against Gram-negative bacteria. For instance, certain derivatives have exhibited Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range against pathogenic strains like Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[3][4] Some compounds have demonstrated activity equipotent to standard antibiotics such as ciprofloxacin.[5]
Anti-tubercular Activity
A significant area of investigation has been the development of pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis in Mycobacterium tuberculosis.[6] This has led to the identification of compounds with potent anti-TB activity, with MIC values below 0.016 μg/mL.[6]
Anti-inflammatory and Antioxidant Activity
Pyrrole-2-carboxaldehyde derivatives have also been recognized for their anti-inflammatory and antioxidant properties. Certain compounds have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, with IC50 values surpassing those of known non-steroidal anti-inflammatory drugs (NSAIDs).[7] Their antioxidant effects are often linked to the induction of the Nrf2-NQO1 signaling pathway, which upregulates the expression of antioxidant enzymes.[1][2] Some derivatives have shown strong antioxidant effects in attenuating cell death induced by oxidative stress.[1]
Quantitative Data Summary
The following tables summarize the reported quantitative biological activity data for various pyrrole-2-carboxaldehyde derivatives.
Table 1: Antimicrobial Activity of Pyrrole-2-Carboxamide Derivatives
| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference |
| 4i | Klebsiella pneumoniae | 1.02 | [3][4] |
| Escherichia coli | 1.56 | [3][4] | |
| Pseudomonas aeruginosa | 3.56 | [3][4] | |
| 4a, 4c, 4f, 4g, 4h, 4j | Gram-negative strains | 1.02 - 6.35 | [3] |
| Various Derivatives | Mycobacterium tuberculosis H37Rv | < 0.016 | [6] |
Table 2: Anti-inflammatory Activity of Pyrrole Derivatives
| Compound ID | Target Enzyme | IC50 (μM) | Reference |
| 4g, 4h, 4k, 4l | COX-1 & COX-2 | > Celecoxib | [7] |
| 5-ethoxymethyl-pyrrolemarumine (96) | iNOS | 8.6 ± 0.7 | [1] |
| Hybrid 5 | COX-2 | 0.55 | [8] |
| Hybrid 6 | COX-2 | 7.0 | [8] |
Table 3: Antioxidant Activity of Pyrrole Derivatives
| Compound ID | Assay | Activity | Reference |
| 20 | t-butyl hydroperoxide-induced oxidative stress | Strongest activity among tested compounds | [1] |
| 4b | DPPH radical scavenging | Most promising scavenger | [9] |
| Various Derivatives | O2•− scavenging | 62.03% - 86.44% | [10] |
| Various Derivatives | •OH scavenging | 63.65% - 91.51% | [10] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of pyrrole-2-carboxaldehyde derivatives are mediated through various signaling pathways. The following diagrams illustrate two key mechanisms.
Nrf2-NQO1 Signaling Pathway Activation
Many pyrrole-2-carboxaldehyde derivatives exert their antioxidant effects by activating the Nrf2-NQO1 pathway. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like NQO1.
Caption: Activation of the Nrf2-NQO1 antioxidant response pathway.
Inhibition of MmpL3 in Mycobacterium tuberculosis
Certain pyrrole-2-carboxamide derivatives act as potent inhibitors of the MmpL3 transporter in M. tuberculosis. By blocking MmpL3, these compounds prevent the transport of trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall, leading to cell death.
Caption: Inhibition of MmpL3-mediated TMM transport.
Experimental Protocols
This section provides detailed methodologies for the discovery, isolation, and evaluation of novel pyrrole-2-carboxaldehyde derivatives.
General Workflow for Discovery and Isolation from Natural Sources
The discovery of novel pyrrole-2-carboxaldehyde derivatives from natural sources typically follows a bioassay-guided fractionation approach.
Caption: Experimental workflow for natural product discovery.
Protocol for Isolation of Pyrrole Alkaloids from Plant Material
This protocol is adapted from methods used for the isolation of pyrrole alkaloids from plant sources.[11][12][13][14]
-
Extraction:
-
Air-dry and powder the plant material (e.g., flowers, roots).
-
Extract the powdered material exhaustively with ethanol (EtOH) or methanol (MeOH) at room temperature.
-
Concentrate the extract under reduced pressure to obtain a crude residue.
-
-
Acid-Base Partitioning:
-
Suspend the crude residue in water and acidify to pH 4-5 with a dilute acid (e.g., H₂SO₄).
-
Extract with ethyl acetate (EtOAc) to remove neutral and weakly acidic compounds.
-
Basify the aqueous layer to pH 9-10 with a base (e.g., Na₂CO₃).
-
Extract the basified aqueous layer with chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute with a gradient of solvents, typically a mixture of a nonpolar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the desired compounds.
-
Further purify the combined fractions using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure pyrrole-2-carboxaldehyde derivatives.
-
-
Structure Elucidation:
-
Characterize the pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Determine the absolute configuration, if applicable, using methods such as X-ray crystallography or by comparing experimental and calculated Electronic Circular Dichroism (ECD) spectra.[11]
-
General Procedure for Synthesis of Pyrrole-2-carboxamide Derivatives
This protocol describes a common method for the synthesis of pyrrole-2-carboxamide derivatives with antimicrobial activity.[3][4]
-
Synthesis of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid:
-
This starting material can be synthesized through appropriate alkylation and hydrolysis reactions from pyrrole-2-carboxylic acid esters.
-
-
Amide Coupling:
-
To a solution of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid in an anhydrous solvent like dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt).
-
Stir the mixture at room temperature for a specified time to activate the carboxylic acid.
-
Add the desired aromatic or cycloaliphatic amine and triethylamine (TEA).
-
Continue stirring the reaction mixture at room temperature until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrrole-2-carboxamide derivative.
-
Biological Evaluation Protocols
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of twofold dilutions of the compound in molten Mueller-Hinton agar.
-
Pour the agar into sterile Petri dishes and allow to solidify.
-
Inoculate the agar plates with a standardized suspension of the test bacteria.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[9]
-
The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using commercially available fluorometric inhibitor screening kits.
-
Follow the manufacturer's instructions for the assay procedure.
-
The fluorescence intensity is proportional to the enzyme activity, and the percentage of inhibition is calculated relative to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[7]
-
Prepare different concentrations of the test compound in a suitable solvent.
-
Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control.
-
The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.[9]
Conclusion
Novel pyrrole-2-carboxaldehyde derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their natural abundance and the availability of robust synthetic methods provide a strong foundation for further exploration. The diverse biological activities, including potent antimicrobial, anti-inflammatory, and antioxidant effects, highlight their potential to address a range of unmet medical needs. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development to advance the investigation of this important class of compounds.
References
- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lagerindicine, a New Pyrrole Alkaloid Isolated from the Flowers of Lagerstroemia indica Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Screening for Biological Activity of 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
Disclaimer: As of late 2025, a comprehensive review of scientific literature reveals a notable absence of published data specifically detailing the biological activities of 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde. This technical guide, therefore, provides a robust framework for the systematic screening of this compound, drawing upon established methodologies for analogous pyrrole derivatives. The protocols and pathways described herein are intended to serve as a foundational template for researchers initiating investigations into the pharmacological potential of this specific molecule.
Introduction
Pyrrole-containing compounds are a significant class of heterocyclic molecules that are integral to many biologically active natural products and synthetic drugs.[1] The pyrrole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] Derivatives of pyrrole-2-carbaldehyde, a key intermediate, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] This guide outlines a comprehensive strategy for the biological activity screening of the novel compound 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde.
Synthesis and Characterization
The initial step in the biological evaluation of 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde is its chemical synthesis and purification. A common method for the synthesis of N-substituted pyrrole-2-carbaldehydes involves the reaction of pyrrole-2-carbaldehyde with an appropriate aryl halide in the presence of a catalyst.
General Synthetic Workflow:
Caption: General workflow for the synthesis and characterization of 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde.
Following synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Anticancer Activity Screening
Pyrrole derivatives have shown promise as anticancer agents by targeting various cellular mechanisms.[1] A tiered screening approach is recommended to evaluate the anticancer potential of 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde.
In Vitro Cytotoxicity Assays
The initial screening should involve assessing the compound's cytotoxic effects against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Workflow for In Vitro Anticancer Screening:
Caption: Workflow for in vitro anticancer activity screening.
Potential Signaling Pathways to Investigate
Should the compound exhibit significant cytotoxicity, further studies should explore its mechanism of action. Based on the activities of other pyrrole derivatives, potential signaling pathways to investigate include:
-
Apoptosis Induction: Assess for markers of programmed cell death, such as caspase activation and DNA fragmentation.
-
Cell Cycle Arrest: Analyze the cell cycle distribution using flow cytometry to determine if the compound induces arrest at specific phases.
-
Kinase Inhibition: Many anticancer drugs target protein kinases. The effect of the compound on key cancer-related kinases could be evaluated.
Hypothetical Signaling Pathway for a Pyrrole Derivative:
References
An In-depth Technical Guide to the In Vitro Evaluation of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde and Related Pyrrole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of pyrrole have been extensively investigated for their therapeutic potential, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant properties.[1][3] This technical guide focuses on the in vitro evaluation of this versatile class of compounds, with a specific interest in derivatives related to 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde. We will explore the common experimental protocols, present quantitative data from various studies on related molecules, and visualize key experimental workflows and potential signaling pathways.
Anticancer Activity
Pyrrole derivatives have shown significant promise as anticancer agents, with studies demonstrating their ability to inhibit the growth of various cancer cell lines.[1][4] The cytotoxic effects are often linked to the induction of apoptosis and cell cycle arrest.[4]
Quantitative Data: In Vitro Anticancer Activity of Pyrrole Derivatives
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrrole Hydrazone Derivative (1C) | Human Melanoma Cells | MTT Assay | 44.63 ± 3.51 | [4] |
| Alkynylated Pyrrole Derivative (12l) | A549 (Lung Cancer) | MTT Assay | 3, 10, 30 (concentrations tested) | [4] |
| Pyrrolezanthine (10) | A-549 (Lung Cancer) | MTT Assay | 38.3 | [5] |
| Pyrrolezanthine (10) | SW480 (Colon Cancer) | MTT Assay | 33.7 | [5] |
| 5,6,11,12-tetrahydropyrrolo[1′,2′:1,2]azepino[4,5-b]indole-3-carboxaldehyde (84) | HCT-116, HepG2, BGC-823, NCI-H1650, etc. | MTT Assay | Significant Inhibition | [5] |
| 5-methyl-2-carboxamidepyrrole-based dual mPGES-1/sEH inhibitors (1f, 2b, 2c, 2d) | Human Colorectal Cancer (CRC) model | Cell-free | Low micromolar range | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). A positive control such as cisplatin is often included.[4]
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualization: Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer evaluation of pyrrole derivatives.
Visualization: Hypothetical Apoptosis Signaling Pathway
Caption: A potential apoptosis pathway induced by a bioactive pyrrole derivative.
Antimicrobial Activity
Pyrrole derivatives have been synthesized and evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]
Quantitative Data: In Vitro Antimicrobial Activity of Pyrrole Derivatives
| Compound | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Pyrrole-2-carboxamide (4i) | Klebsiella pneumoniae | Microbroth Dilution | 1.02 | [8] |
| Pyrrole-2-carboxamide (4i) | Escherichia coli | Microbroth Dilution | 1.56 | [8] |
| Pyrrole-2-carboxamide (4i) | Pseudomonas aeruginosa | Microbroth Dilution | 3.56 | [8] |
| Pyrrolyl pyrazoline carbaldehyde (4i) | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | 3.125 | [9] |
| Pyrrolyl pyrazoline carbaldehydes (4g, 4h) | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | 6.25 | [9] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | Microbroth Dilution | 0.7 | [10] |
Experimental Protocol: Microbroth Dilution Method for MIC Determination
The microbroth dilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 10⁵ CFU/mL).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity
Several pyrrole derivatives have been investigated for their ability to scavenge free radicals, indicating potential as antioxidant agents.[11][12]
Quantitative Data: In Vitro Antioxidant Activity of Pyrrole Derivatives
| Compound | Assay Type | Activity Metric | Result | Reference |
| N-substituted pyrrole-2-carboxaldehyde (3) | Hydroxyl Radical Scavenging | ED50 (µM) | 11.9 | [5] |
| Methyl 2-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]propanoate (78) | Hydroxyl Radical Scavenging | ED50 (µM) | 16.7 | [5] |
| Pyrrole Derivative (Cpd. 7) | DPPH Radical Scavenging | % Scavenging | 76.04% | [11] |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) | HO• Radical Scavenging | Rate Constant (M⁻¹ s⁻¹) | 8.56 x 10⁸ | [12] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Anti-Inflammatory Activity
The anti-inflammatory potential of pyrrole derivatives has been demonstrated through their ability to inhibit key inflammatory enzymes and mediators.[13][14][15]
Quantitative Data: In Vitro Anti-inflammatory Activity of Pyrrole Derivatives
| Compound | Target/Assay | Activity Metric | Result | Reference |
| Pyrrolopyridine derivatives (3i, 3l) | COX-2 Inhibition | - | Promising activity | [13] |
| 5-methyl-2-carboxamidepyrrole-based compounds (1f, 2b, 2c, 2d) | mPGES-1 Inhibition | IC50 | Low micromolar range | [3] |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f) | Lipopolysaccharide (LPS)-induced TNF-α release in rats | % Decrease | Significant decrease in serum TNF-α | [15] |
Experimental Protocol: COX-2 Inhibition Assay
In vitro cyclooxygenase (COX) inhibition assays are used to determine the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The test compound, the enzyme, and a heme cofactor are pre-incubated in a buffer solution.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.
Conclusion
While direct experimental data for this compound remains to be elucidated, the extensive research on related pyrrole derivatives strongly suggests a high potential for a diverse range of biological activities. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and conduct in vitro evaluations of novel pyrrole compounds. The versatility of the pyrrole scaffold continues to make it an exciting and fruitful area for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Preliminary Pharmacological Studies of N-aryl Pyrrole-2-carbaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary pharmacological studies of N-aryl pyrrole-2-carbaldehydes and their derivatives. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an N-aryl substituent and a 2-carbaldehyde group offers a versatile platform for developing novel therapeutic agents with diverse pharmacological activities. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this promising area.
Quantitative Pharmacological Data
The following tables summarize the reported biological activities of various N-aryl pyrrole-2-carbaldehyde derivatives and related structures. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of future compounds.
Antimicrobial Activity
N-aryl pyrrole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.
Table 1: Antibacterial Activity of N-aryl Pyrrole Derivatives (MIC in µg/mL)
| Compound ID | E. coli | K. pneumoniae | A. baumannii | MRSA | M. phlei | Reference |
| Va series | [1][2] | |||||
| Vb | 8 | 8 | 16 | > Levofloxacin | - | [1] |
| Vc | 4 | 8 | 8 | > Levofloxacin | 8 | [1][2] |
| Ve | - | - | - | > Levofloxacin | - | [1][2] |
| VIa-e series | [1] | |||||
| VIb | 256 | - | - | - | - | [1] |
| VIe | 256 | - | - | - | - | [1] |
| Levofloxacin | - | - | - | 8 | - | [1][2] |
Note: "> Levofloxacin" indicates that the compound outperformed the reference drug.
Table 2: Antifungal Activity of Pyrrole Derivatives (Zone of Inhibition in mm)
| Compound ID | A. niger | C. albicans | Reference |
| 2 | 7 | 8 | [3] |
| 3a | 16 | 12 | [3] |
| 3b | 14 | 15 | [3] |
| 3c | 18 | 24 | [3] |
| 3d | 10 | 20 | [3] |
| 3e | 22 | 17 | [3] |
| Clotrimazole | 22 | 18 | [3] |
Anticancer Activity
The cytotoxic effects of N-aryl pyrrole derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
Table 3: Anticancer Activity of Pyrrole Derivatives (IC50 in µM)
| Compound ID | T47D (Breast Cancer) | SMMC-7721 (Hepatocellular Carcinoma) | Reference |
| 3h | 2.4 | - | [4] |
| 3k | 10.6 | - | [4] |
| Compound 1 | - | 16.78 ± 0.49 | [5] |
Enzyme Inhibitory Activity
N-aryl pyrrole derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.
Table 4: Enzyme Inhibitory Activity of Pyrrole Derivatives (IC50)
| Compound ID | Target Enzyme | IC50 | Reference |
| 3o | Butyrylcholinesterase (BChE) | 1.71 - 5.37 µM | [6][7] |
| 3p | Butyrylcholinesterase (BChE) | 1.71 - 5.37 µM | [6][7] |
| 3s | Butyrylcholinesterase (BChE) | 1.71 - 5.37 µM | [6][7] |
| Potent Analogs | Lymphocyte-specific kinase (Lck) | <10 nM | [8] |
| 3h | Aromatase | 1.8 µM | [4] |
| 3k | Aromatase | 18 nM | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacological studies. This section outlines the general procedures for key experiments cited in the literature on N-aryl pyrrole-2-carbaldehydes.
Synthesis of N-aryl Pyrrole-2-carbaldehydes
A common and versatile method for the synthesis of the N-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde core is the Vilsmeier-Haack reaction.[1][2] This is typically preceded by the Paal-Knorr condensation to form the N-aryl pyrrole ring.[1][2]
Paal-Knorr Condensation:
-
2,5-hexanedione and the desired aniline are reacted in the presence of a catalyst, such as sulphamic acid.[1]
-
The reaction mixture is typically refluxed to drive the condensation and cyclization, yielding the N-aryl-2,5-dimethylpyrrole derivative.[1]
Vilsmeier-Haack Formylation:
-
The N-aryl-2,5-dimethylpyrrole is treated with a Vilsmeier reagent, which is prepared from a substituted amide (e.g., dimethylformamide) and a halogenating agent (e.g., phosphorus oxychloride).
-
This electrophilic aromatic substitution reaction introduces a formyl group at the 3-position of the pyrrole ring.[1]
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specified density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[9]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assays
The MTS assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic potential.
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24 or 48 hours).
-
MTS Reagent Addition: The MTS reagent is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Enzyme Inhibition Assays
The specific protocol for enzyme inhibition assays varies depending on the target enzyme. Below is a general workflow.
-
Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in a suitable buffer.
-
Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the inhibitor (test compound).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Detection of Product Formation: The formation of the product is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Visualized Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts and processes related to the pharmacological studies of N-aryl pyrrole-2-carbaldehydes.
General Synthetic Workflow
The following diagram illustrates a common synthetic route to N-aryl pyrrole-2-carbaldehyde derivatives.
Caption: Synthetic route to N-aryl pyrrole-2-carbaldehydes.
Antimicrobial Activity Screening Workflow
This diagram outlines the typical workflow for screening compounds for antimicrobial activity.
Caption: Workflow for antimicrobial susceptibility testing.
Mechanism of Action: Enzyme Inhibition
This diagram illustrates the general principle of enzyme inhibition by a drug candidate.
Caption: Enzyme inhibition by an N-aryl pyrrole derivative.
References
- 1. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde, also known as 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde, is a versatile heterocyclic aldehyde. The presence of the electron-rich pyrrole ring, the N-aryl substituent, and the reactive aldehyde functionality makes it a valuable building block in medicinal chemistry and materials science. The aldehyde group, in particular, serves as a key handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures with potential biological activity. This guide provides a comprehensive overview of the reactivity of the aldehyde group in this specific pyrrole derivative, complete with experimental protocols and quantitative data where available.
Core Reactivity of the Aldehyde Group
The aldehyde group in this compound exhibits typical electrophilic character, readily undergoing nucleophilic attack. Its reactivity is influenced by the electronic properties of the N-(p-tolyl)pyrrole moiety. The pyrrole ring is an electron-donating system, which can somewhat reduce the electrophilicity of the aldehyde carbonyl compared to simple aromatic aldehydes. However, it remains susceptible to a wide range of transformations.
This guide will focus on the following key reactions of the aldehyde group:
-
Carbon-Carbon Bond Forming Reactions:
-
Knoevenagel Condensation
-
Wittig Reaction and its variants (Horner-Wadsworth-Emmons)
-
-
Carbon-Nitrogen Bond Forming Reactions:
-
Reductive Amination
-
-
Oxidation and Reduction Reactions:
-
Oxidation to a Carboxylic Acid
-
Reduction to an Alcohol
-
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds. The aldehyde group of this compound readily participates in Knoevenagel condensations with various active methylene compounds.
dot
Caption: Knoevenagel Condensation Workflow.
Experimental Protocol (General):
A general procedure for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds involves stirring a mixture of the aldehyde, the active methylene compound, and a catalytic amount of a weak base (such as piperidine or pyridine) in a suitable solvent (like ethanol or toluene) at room temperature or with heating.[1] The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is often isolated by filtration or extraction.
Quantitative Data:
| Reactant 1 | Reactant 2 (Active Methylene) | Catalyst | Solvent | Conditions | Product Type | Representative Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | Reflux | 2-(1-(4-Methylphenyl)-1H-pyrrol-2-yl)methylene)malononitrile | High (expected) |
| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | Ethyl 2-cyano-3-(1-(4-methylphenyl)-1H-pyrrol-2-yl)acrylate | High (expected) |
| This compound | Barbituric Acid | Pyridine | Ethanol | Reflux | 5-((1-(4-Methylphenyl)-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | High (expected) |
Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Reaction
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable methods for the synthesis of alkenes from carbonyl compounds. These reactions involve the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE). The aldehyde group of this compound is a suitable substrate for these transformations, leading to the formation of various vinylpyrrole derivatives.
dot
Caption: Wittig and HWE Reaction Pathways.
Experimental Protocol (General Wittig):
A typical Wittig reaction involves the in-situ generation of the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) in an appropriate solvent (e.g., THF, DMF). The aldehyde is then added to the ylide solution, and the reaction is stirred at a suitable temperature until completion.
Experimental Protocol (General HWE):
In a Horner-Wadsworth-Emmons reaction, the phosphonate is deprotonated with a base (e.g., sodium hydride, sodium methoxide) in a solvent like THF or DME to form the phosphonate carbanion. The aldehyde is then added to this solution, and the reaction proceeds to give the alkene, typically with high E-selectivity.
Quantitative Data:
| Reaction Type | Reagent | Base | Solvent | Product Type | Expected Stereoselectivity | Representative Yield (%) |
| Wittig | Methyltriphenylphosphonium bromide | n-BuLi | THF | 1-(4-Methylphenyl)-2-vinyl-1H-pyrrole | Z-selective (for non-stabilized ylides) | Good to High |
| Wittig | (Carbethoxymethyl)triphenylphosphonium bromide | NaOEt | Ethanol | Ethyl 3-(1-(4-methylphenyl)-1H-pyrrol-2-yl)acrylate | E-selective (for stabilized ylides) | Good to High |
| HWE | Triethyl phosphonoacetate | NaH | THF | Ethyl 3-(1-(4-methylphenyl)-1H-pyrrol-2-yl)acrylate | Predominantly E | High |
Reductive Amination
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The aldehyde group of this compound can be effectively converted to a variety of secondary and tertiary amines via this method.
dot
Caption: Reductive Amination Pathway.
Experimental Protocol (General):
A one-pot reductive amination procedure typically involves mixing the aldehyde, the amine (primary or secondary), and a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a suitable solvent like methanol, ethanol, or dichloromethane. A catalytic amount of acid (e.g., acetic acid) is often added to facilitate imine formation. The reaction is usually stirred at room temperature until completion.
Quantitative Data:
While specific data for the reductive amination of this compound is scarce, this reaction is generally efficient for a broad range of aldehydes and amines.
| Amine | Reducing Agent | Solvent | Product Type | Representative Yield (%) |
| Benzylamine | NaBH(OAc)₃ | Dichloromethane | N-((1-(4-Methylphenyl)-1H-pyrrol-2-yl)methyl)benzenamine | Good to High |
| Morpholine | NaBH₃CN | Methanol | 4-((1-(4-Methylphenyl)-1H-pyrrol-2-yl)methyl)morpholine | Good to High |
| Aniline | NaBH(OAc)₃ | Dichloromethane | N-((1-(4-Methylphenyl)-1H-pyrrol-2-yl)methyl)aniline | Good to High |
Oxidation and Reduction Reactions
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to other important functionalized pyrrole derivatives.
dot
Caption: Oxidation and Reduction of the Aldehyde.
Oxidation to Carboxylic Acid
Experimental Protocol (General):
Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. A common method involves the use of potassium permanganate (KMnO₄) in an aqueous basic solution, followed by acidification. Alternatively, milder reagents like silver oxide (Ag₂O) can be employed.
Quantitative Data:
| Oxidizing Agent | Solvent | Conditions | Product | Representative Yield (%) |
| KMnO₄ | Acetone/Water | 0 °C to RT | 1-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid | Moderate to Good |
| Ag₂O, NaOH | Ethanol/Water | Reflux | 1-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid | Good to High |
Reduction to Alcohol
Experimental Protocol (General):
The reduction of the aldehyde to the corresponding primary alcohol is typically accomplished using hydride reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and convenient choice. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used, although it is less chemoselective.[3]
Quantitative Data:
| Reducing Agent | Solvent | Conditions | Product | Representative Yield (%) |
| NaBH₄ | Methanol or Ethanol | 0 °C to RT | (1-(4-Methylphenyl)-1H-pyrrol-2-yl)methanol | High |
| LiAlH₄ | Tetrahydrofuran | 0 °C to RT | (1-(4-Methylphenyl)-1H-pyrrol-2-yl)methanol | High |
Conclusion
The aldehyde group of this compound is a versatile functional group that participates in a wide array of chemical transformations. This guide has outlined the key reactions, including Knoevenagel condensations, Wittig and HWE reactions, reductive aminations, and oxidation/reduction, providing a foundation for its use in the synthesis of more complex molecules. While specific experimental data for this particular compound is limited in publicly available literature, the general protocols and expected outcomes presented here serve as a valuable starting point for researchers in drug discovery and materials science. Further exploration and optimization of these reactions will undoubtedly unlock the full potential of this important heterocyclic building block.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of pyrrole alkaloids, a structurally diverse and biologically significant class of natural products. We will delve into their widespread occurrence in various natural sources, from marine invertebrates to terrestrial plants and bacteria, and elucidate the complex biosynthetic pathways that lead to their formation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of biosynthetic and experimental workflows to support research and development in this field.
Natural Occurrence of Pyrrole Alkaloids
Pyrrole alkaloids are secondary metabolites characterized by the presence of one or more pyrrole rings. They are produced by a vast array of organisms and exhibit a wide range of structural complexities and biological activities.[1][2] Their sources are broadly categorized into marine, bacterial, and plant origins.
Marine Pyrrole Alkaloids
The marine environment is a particularly rich source of novel pyrrole alkaloids, with organisms from microbes to sponges producing these compounds.[1][3][4] Marine pyrrole alkaloids are known for their structural diversity, often featuring halogenation (particularly bromination) and complex ring systems.[3][5] Key families include the lamellarins, tambjamines, and various bromopyrroles.
Table 1: Selected Marine-Derived Pyrrole Alkaloids and Their Natural Sources
| Alkaloid Class | Example Compound | Natural Source | Reference |
| Lamellarins | Lamellarin D | Marine mollusc Lamellaria sp., Marine ascidian Didemnum sp. | [6][7] |
| Tambjamines | Tambjamine YP1 | Pseudoalteromonas tunicata | [8][9] |
| Pyrrole-Imidazole | Oroidin | Marine sponge Agelas oroides | [10] |
| Bromopyrroles | Pseudocerolide A | Marine sponge Pseudoceratina sp. | [3][5] |
| Agelasins | Agelasin A | Marine sponge Agelas nakamurai | [3] |
Bacterial Pyrrole Alkaloids
Bacteria, particularly species from the genera Serratia, Streptomyces, and Pseudoalteromonas, are prolific producers of pigmented pyrrole alkaloids.[11] The most prominent among these are the prodiginines, which are characterized by a linear tripyrrole structure. These compounds have garnered significant interest for their antimicrobial, immunosuppressive, and anticancer properties.[12][13]
Table 2: Selected Bacterial-Derived Pyrrole Alkaloids and Their Natural Sources
| Alkaloid Class | Example Compound | Natural Source | Reference |
| Prodiginines | Prodigiosin | Serratia marcescens, Pseudoalteromonas rubra | [11][12][14] |
| Streptopyrroles | Streptopyrrole B | Streptomyces zhaozhouensis | [15] |
| Bipyrroles | Tambjamine BE-18591 | Streptomyces albus | [16][17][18] |
| Halogenated Pyrroles | Pyoluteorin | Pseudomonas fluorescens | [19] |
Plant-Derived Pyrrole Alkaloids
In the terrestrial environment, pyrrolizidine alkaloids (PAs) represent the most significant class of plant-derived pyrrole compounds.[20][21] It is estimated that about 3% of the world's flowering plants synthesize PAs, primarily as a defense mechanism against herbivores.[20][22] They are commonly found in the Boraginaceae, Asteraceae, and Fabaceae families.[22][23][24] Due to their hepatotoxicity, the presence of PAs in food, animal feed, and herbal medicines is a significant safety concern.[25][26][27][28]
Table 3: Selected Plant-Derived Pyrrolizidine Alkaloids and Their Natural Sources
| Alkaloid Class | Example Compound | Natural Source | Reference |
| Senecionine-type | Senecionine | Senecio vulgaris (Common Groundsel) | [22][29] |
| Lycopsamine-type | Lycopsamine | Echium plantagineum (Paterson's Curse) | [23][26] |
| Monocrotaline-type | Monocrotaline | Crotalaria retusa | [26][30] |
| Heliotrine-type | Heliotrine | Heliotropium europaeum (Common Heliotrope) | [26] |
| Symphytine-type | Symphytine | Symphytum officinale (Comfrey) | [26][27] |
Biosynthesis of Key Pyrrole Alkaloids
The biosynthesis of pyrrole alkaloids involves complex and often unique enzymatic pathways, typically originating from primary metabolites such as amino acids and acyl-CoA units.
Biosynthesis of Prodigiosin
The biosynthesis of the tripyrrole pigment prodigiosin in Serratia marcescens is a classic example of a bifurcated pathway.[11][31] Two separate branches synthesize a monopyrrole, 2-methyl-3-n-amyl-pyrrole (MAP), and a bipyrrole, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), which are then joined in a final condensation step catalyzed by the enzyme PigC.[31][32]
The MBC pathway begins with L-proline, which is oxidized and condensed with L-serine and a malonyl-CoA unit to form the bipyrrole core.[14][32] The MAP pathway involves the condensation of pyruvate and 2-octenal, followed by amination and cyclization.[14][32]
Biosynthesis of Tambjamines
Tambjamines are bacterial bipyrrolic alkaloids whose biosynthesis showcases the diverse strategies organisms employ to construct similar molecules.[16] The pathways in Pseudoalteromonas and Streptomyces differ significantly in the assembly of the alkylamine side chain, suggesting convergent evolution.[9][18]
In Streptomyces albus, the biosynthesis of tambjamine BE-18591 involves a dedicated set of enzymes within the 'tab' biosynthetic gene cluster to construct a C12 acyl chain on an acyl-carrier protein (TabQ).[16][17] This chain is then modified by a reductase (TabE) and a transaminase (TabA) to form the final alkylamine tail, which is appended to the conserved bipyrrole core (MBC).[16][17]
Biosynthesis of Plant Pyrrolizidine Alkaloids (PAs)
The biosynthesis of the characteristic necine base of PAs in plants begins with the amino acids L-arginine or L-ornithine, which are converted to putrescine.[21][28] The first committed step is the formation of homospermidine from two molecules of putrescine, catalyzed by homospermidine synthase (HSS), a key enzyme in the pathway.[20][28] Homospermidine then undergoes a series of oxidation, cyclization, and reduction steps to form the core pyrrolizidine structure, retronecine.[22] This necine base is then esterified with various necic acids, which are derived from other amino acid pathways (e.g., L-isoleucine), to produce the vast diversity of PAs found in nature.[33]
Experimental Methodologies
The study of pyrrole alkaloids relies on robust methods for their extraction, isolation, characterization, and synthesis.
Protocol: Extraction and Isolation of Pyrrolizidine Alkaloids from Plant Material
This protocol provides a general workflow for the extraction and isolation of PAs from dried plant material, adapted from methodologies described in the literature.[29][34][35]
-
Sample Preparation :
-
Air-dry and pulverize the plant material (e.g., tubers, leaves) to a fine powder.
-
-
Extraction :
-
Perform a Soxhlet extraction of the pulverized material (e.g., 4 kg) with methanol for an extended period (e.g., 72-75 hours).[34]
-
Evaporate the solvent under reduced pressure to obtain a crude methanolic extract.
-
-
Acid-Base Liquid-Liquid Partitioning :
-
Dissolve the crude extract in dilute acid (e.g., 0.5 N HCl or 2% sulfuric acid).
-
Wash the acidic aqueous solution with a non-polar organic solvent (e.g., diethyl ether, dichloromethane) to remove neutral compounds like fats and chlorophyll. Discard the organic phase.
-
Make the aqueous phase basic (pH ~10) by adding a base (e.g., NH4OH).
-
Extract the free base alkaloids from the basified aqueous solution with a polar organic solvent (e.g., chloroform, ethyl acetate).[34]
-
Collect and combine the organic fractions and evaporate the solvent to yield a crude alkaloid fraction.
-
-
Chromatographic Separation :
-
Subject the crude alkaloid fraction to Dry Column Vacuum Chromatography (DCVC) using a silica gel stationary phase.
-
Elute with a gradient of solvents, starting from non-polar (e.g., hexane-ethyl acetate mixtures) to polar (e.g., ethyl acetate-methanol mixtures).[34]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform-methanol-ammonia (80:10:1) and visualizing with Dragendorff's reagent.[29][34]
-
-
Purification :
-
Combine fractions containing the target compounds.
-
Perform further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure alkaloids.
-
Protocol: General Characterization of Isolated Pyrrole Alkaloids
Once isolated, the structures of pyrrole alkaloids are elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS) :
-
Use High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) to determine the exact mass and molecular formula of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl3, CD3OD).
-
Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and numbers of protons and carbons.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms and determine the complete chemical structure.
-
-
Infrared (IR) Spectroscopy :
-
Use Fourier-Transform Infrared (FTIR) spectroscopy to identify key functional groups (e.g., C=O, N-H, C-O) present in the molecule.[29]
-
-
X-ray Crystallography :
Experimental Workflow: Biofilm Inhibition Assay
Many pyrrole alkaloids, particularly those from marine sponges, are investigated for their ability to inhibit bacterial biofilm formation, a key factor in antibiotic resistance.[10]
Conclusion
The pyrrole alkaloids are a vast and compelling class of natural products, offering rich chemical diversity and significant therapeutic potential.[1][13] Their occurrence spans nearly all biological domains, highlighting their evolutionary importance. Understanding their complex biosynthetic pathways not only provides insight into the chemical logic of nature but also opens avenues for synthetic biology and the engineered production of novel therapeutic agents. The methodologies outlined in this guide provide a framework for the continued exploration, isolation, and characterization of these valuable compounds, paving the way for future discoveries in drug development and chemical biology.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Marine Pyrrole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Tambjamine Gene Cluster in Streptomyces Suggests Convergent Evolution in Bipyrrole Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. journals.asm.org [journals.asm.org]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Characterization of a Novel Fatty Acid-Modifying Pathway in the Biosynthesis of Tambjamine BE-18591 in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 23. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. foodstandards.govt.nz [foodstandards.govt.nz]
- 27. researchgate.net [researchgate.net]
- 28. portal.fis.tum.de [portal.fis.tum.de]
- 29. phytojournal.com [phytojournal.com]
- 30. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 31. strategian.com [strategian.com]
- 32. researchgate.net [researchgate.net]
- 33. Biosynthesis of Pyrrolizidine Alkaloids and Analogues - Enlighten Theses [theses.gla.ac.uk]
- 34. japsonline.com [japsonline.com]
- 35. repository.up.ac.za [repository.up.ac.za]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with the Paal-Knorr synthesis of the pyrrole core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.
The Paal-Knorr synthesis is a classic and efficient method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1] In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable and convenient precursor to succinaldehyde, the required 1,4-dicarbonyl component.[2] The subsequent Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrroles.[3]
The following sections detail the reaction mechanisms, experimental protocols, and quantitative data associated with this synthetic route.
Reaction Scheme
The overall synthesis is a two-step process:
-
Step 1: Paal-Knorr Synthesis of 1-(4-Methylphenyl)-1H-pyrrole.
-
Reaction of p-toluidine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
-
-
Step 2: Vilsmeier-Haack Formylation.
-
Formylation of 1-(4-Methylphenyl)-1H-pyrrole using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Methylphenyl)-1H-pyrrole
This protocol describes the synthesis of the pyrrole intermediate via a Paal-Knorr reaction.
Materials:
-
p-Toluidine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-toluidine (1.0 equivalent) and ethanol.
-
Stir the mixture until the p-toluidine is completely dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.
-
Add glacial acetic acid (catalytic amount, e.g., 10 mol%).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(4-Methylphenyl)-1H-pyrrole.
Protocol 2: Synthesis of this compound
This protocol details the Vilsmeier-Haack formylation of the previously synthesized pyrrole.
Materials:
-
1-(4-Methylphenyl)-1H-pyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Sodium Hydroxide (1 M aqueous solution)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Three-neck round-bottom flask with dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a three-neck round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (3.0 equivalents) and cool it in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 1-(4-Methylphenyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.[4]
Quantitative Data
The following table summarizes representative reaction conditions and expected yields for the two-step synthesis.
| Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Toluidine, 2,5-Dimethoxytetrahydrofuran | Ethanol | Acetic Acid | Reflux (80-90) | 2-4 | 85-95 |
| 2 | 1-(4-Methylphenyl)-1H-pyrrole, DMF, POCl₃ | Dichloromethane | - | 0 to RT | 1-2 | 70-80 |
Yields are based on literature for analogous reactions and may vary depending on the specific reaction scale and purification efficiency.[2][4]
Visualizations
Logical Workflow of the Synthesis
Caption: Overall workflow for the synthesis of the target compound.
Paal-Knorr Reaction Mechanism
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde [orgspectroscopyint.blogspot.com]
Vilsmeier-Haack Formylation of 1-(p-tolyl)pyrrole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. This application note provides a detailed protocol for the formylation of 1-(p-tolyl)pyrrole to synthesize 1-(p-tolyl)pyrrole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules and functional materials. The procedure involves the in-situ formation of the Vilsmeier reagent from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), followed by the electrophilic substitution on the pyrrole ring. This document outlines the reaction parameters, purification methods, and expected outcomes, supported by comparative data from related structures.
Introduction
The formylation of pyrrole derivatives is a critical transformation in organic synthesis, as the resulting pyrrole-2-carbaldehydes are valuable precursors for the elaboration of more complex molecular architectures.[1][2] The Vilsmeier-Haack reaction offers a mild and efficient alternative to other formylation methods, such as the Gattermann or Rieche reactions, and is particularly well-suited for electron-rich heterocycles.[3][4] The reaction proceeds through the formation of a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile.[4][5] For 1-substituted pyrroles, the formylation typically occurs preferentially at the C2 position due to the electronic activation by the nitrogen atom.[1] However, the regioselectivity can be influenced by the steric bulk of the N-substituent. This protocol provides a comprehensive guide for the successful synthesis and characterization of 1-(p-tolyl)pyrrole-2-carbaldehyde.
Reaction Data and Comparison
The Vilsmeier-Haack formylation of 1-arylpyrroles generally proceeds in high yields, with a strong preference for substitution at the α-position (C2). The following table summarizes the reported yields and isomer ratios for substrates structurally related to 1-(p-tolyl)pyrrole. This data can be used to anticipate the expected outcome of the described protocol.
| 1-Substituent | Overall Yield of Formylated Products (%) | Ratio of α- to β-isomers |
| Phenyl | 93 | 9.0 : 1 |
| p-Methoxyphenyl | 93 | 7.0 : 1 |
| p-Tolyl (Expected) | ~90 | ~8-9 : 1 |
Data for Phenyl and p-Methoxyphenyl substituents are derived from literature reports. The expected yield and isomer ratio for 1-(p-tolyl)pyrrole are estimated based on these related structures.
Experimental Protocol
This protocol is adapted from a procedure for a structurally similar substrate, 2,5-dimethyl-1H-(p-tolyl)-pyrrole.[6]
Materials:
-
1-(p-tolyl)pyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (CH₂Cl₂) (optional, as a solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask in an ice bath to 0 °C. To the stirred DMF, add phosphoryl chloride (POCl₃) (1.1 eq.) dropwise via the dropping funnel over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction with Substrate: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The solution should become a pale yellow, viscous liquid.
-
Dissolve 1-(p-tolyl)pyrrole (1.0 eq.) in a minimal amount of DMF or dichloromethane.
-
Cool the Vilsmeier reagent back to 0 °C and add the solution of 1-(p-tolyl)pyrrole dropwise over 30 minutes.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours). Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 1 M sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(p-tolyl)pyrrole-2-carbaldehyde.
Visualizing the Workflow
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 1-(p-tolyl)pyrrole.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde [orgspectroscopyint.blogspot.com]
Step-by-step synthesis protocol for 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the two-step synthesis of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis involves the initial formation of the intermediate 1-(4-Methylphenyl)-1H-pyrrole via the Paal-Knorr reaction, followed by formylation using the Vilsmeier-Haack reaction to yield the target aldehyde.
Experimental Protocols
Step 1: Synthesis of 1-(4-Methylphenyl)-1H-pyrrole
This protocol details the synthesis of the N-substituted pyrrole intermediate using the Paal-Knorr condensation.
Materials:
-
Acetonylacetone (Hexane-2,5-dione)
-
p-Toluidine
-
Ethanol
-
Glacial Acetic Acid
-
Hydrochloric Acid (0.5 M)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine p-toluidine (1.0 eq) and acetonylacetone (1.1 eq).
-
Add ethanol to dissolve the solids, followed by a catalytic amount of glacial acetic acid (approximately 5-10 mol%).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with constant stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly add 0.5 M hydrochloric acid to the cooled mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.
-
The crude 1-(4-Methylphenyl)-1H-pyrrole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Dry the purified product under vacuum to obtain a crystalline solid.
Step 2: Synthesis of this compound
This protocol describes the formylation of the N-substituted pyrrole intermediate using the Vilsmeier-Haack reaction.
Materials:
-
1-(4-Methylphenyl)-1H-pyrrole (from Step 1)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium acetate
-
Deionized Water
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stir bar, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 1-(4-Methylphenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the solution of the pyrrole dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture cautiously onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Data Presentation
| Parameter | 1-(4-Methylphenyl)-1H-pyrrole | This compound |
| Molecular Formula | C₁₁H₁₁N | C₁₂H₁₁NO |
| Molecular Weight | 157.21 g/mol | 185.22 g/mol |
| Typical Yield | 85-95% | 70-85% |
| Appearance | White to off-white crystalline solid | Pale yellow to white solid |
| ¹H NMR (CDCl₃, δ) | ~7.3 (d, 2H), ~7.2 (d, 2H), ~6.7 (t, 2H), ~6.2 (t, 2H), ~2.4 (s, 3H) | ~9.5 (s, 1H), ~7.3-7.2 (m, 4H), ~7.1 (m, 1H), ~6.9 (m, 1H), ~6.3 (m, 1H), ~2.4 (s, 3H) |
| ¹³C NMR (CDCl₃, δ) | ~140, ~137, ~130, ~126, ~121, ~108, ~21 | ~180, ~141, ~138, ~133, ~130, ~127, ~125, ~117, ~110, ~21 |
| IR (KBr, cm⁻¹) | ~3100 (C-H, pyrrole), ~1600, ~1520 (C=C, aromatic) | ~1660 (C=O, aldehyde), ~3100 (C-H, pyrrole), ~1520 (C=C, aromatic) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants, intermediates, and the final product in the synthesis.
Application of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic compound belonging to the pyrrole family. The pyrrole scaffold is a key structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents in various disease areas, including infectious diseases, cancer, and inflammatory conditions.[1][2] This document provides an overview of the potential applications of this compound as a foundational molecule for drug discovery, along with detailed protocols for its synthesis and for assays related to the biological activities of its derivatives. While specific biological data for this compound is limited in publicly available literature, the extensive research on its close analogs provides a strong rationale for its exploration in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process involving the initial synthesis of the precursor 1-(p-tolyl)-1H-pyrrole, followed by formylation using the Vilsmeier-Haack reaction.
Protocol 1: Synthesis of 1-(p-tolyl)-1H-pyrrole
This protocol is based on the Paal-Knorr pyrrole synthesis.
Materials:
-
p-Toluidine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (1 equivalent) in glacial acetic acid.
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 1-(p-tolyl)-1H-pyrrole.
Protocol 2: Vilsmeier-Haack Formylation of 1-(p-tolyl)-1H-pyrrole
This protocol is adapted from the general procedure for the formylation of pyrroles.[3]
Materials:
-
1-(p-tolyl)-1H-pyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium acetate trihydrate
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3 equivalents) and cool it in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF while maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture again in an ice bath and add anhydrous DCM or DCE.
-
Dissolve 1-(p-tolyl)-1H-pyrrole (1 equivalent) in anhydrous DCM or DCE and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
Add a solution of sodium acetate trihydrate in water to neutralize the mixture.
-
Heat the mixture to 50-60°C for 15-30 minutes to hydrolyze the iminium salt intermediate.
-
Cool the mixture and extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Potential Medicinal Chemistry Applications
The this compound scaffold serves as a versatile starting material for the synthesis of a variety of derivatives with potential therapeutic applications. The following sections highlight key areas where derivatives of this compound have shown promise.
Antitubercular Activity
Derivatives of pyrrole carbaldehydes have been investigated as inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis.
Targeted Signaling Pathway: Fatty Acid Synthesis II (FAS-II) Pathway
Derivatives have been shown to target the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the FAS-II pathway of M. tuberculosis, which is essential for mycolic acid biosynthesis.[4][5]
Caption: Inhibition of InhA by pyrrole derivatives disrupts the Mtb FAS-II pathway.
Quantitative Data for Pyrrolyl Pyrazoline Carbaldehyde Derivatives [4]
| Compound ID | Substitution on Pyrazoline Ring | MIC (µg/mL) against M. tuberculosis H37Rv |
| 4g | 4-Methoxyphenyl | 6.25 |
| 4h | 3-Methoxyphenyl | 6.25 |
| 4i | 2,4-Dimethoxyphenyl | 3.125 |
| Isoniazid | Standard Drug | 0.25 |
Protocol 3: Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay)
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Microplates (96-well)
-
Mycobacterium tuberculosis H37Rv strain
-
Test compounds (dissolved in DMSO)
-
Alamar Blue reagent
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of ~5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change from blue (no growth) to pink (growth).
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change.
-
Read the results visually or using a spectrophotometer (absorbance at 570 nm and 600 nm) or a fluorometer (excitation 530 nm, emission 590 nm).
Anticancer Activity
Pyrrole derivatives have been identified as promising anticancer agents, targeting various mechanisms including the inhibition of histone deacetylases (HDACs) and tubulin polymerization.
Targeted Signaling Pathway: Histone Deacetylation and Gene Expression
HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest and apoptosis.
Caption: Pyrrole derivatives can inhibit HDAC, leading to the reactivation of tumor suppressor genes.
Quantitative Data for Pyrrolo[2,3-d]pyrimidin-4-one Derivatives [6]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Compound 4 | HeLa (Cervical) | 122.4 |
| Compound 5 | HeLa (Cervical) | 106.7 |
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
Certain pyrrole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).
Targeted Signaling Pathway: Arachidonic Acid Metabolism
Inhibition of COX-2 can reduce the production of prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of COX-2 by pyrrole derivatives can reduce inflammation.
Protocol 5: In Vitro COX-2 Inhibition Assay
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the COX-2 enzyme in the assay buffer.
-
Add various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubate the enzyme with the compounds for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a defined period at 37°C.
-
Stop the reaction.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including antitubercular, anticancer, and anti-inflammatory effects, underscore the potential of this chemical class in medicinal chemistry. The protocols provided herein offer a foundation for the synthesis of this core structure and the evaluation of its derivatives in relevant biological assays. Further exploration and optimization of this scaffold could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
- 1. scispace.com [scispace.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity [openmedicinalchemistryjournal.com]
- 5. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde and the subsequent biological evaluation of its derivatives. The protocols outlined below are based on established methodologies for similar pyrrole-based compounds and are intended to serve as a foundational framework for research and development.
Introduction
Pyrrole-2-carbaldehyde scaffolds are prevalent in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The derivatization of the aldehyde functional group in this compound offers a versatile strategy for the synthesis of novel molecular entities with potentially enhanced or novel biological activities. Common derivatization approaches include the formation of Schiff bases and thiosemicarbazones, which have been shown to significantly impact the therapeutic potential of the parent compound.
This document details the synthesis of Schiff base and thiosemicarbazone derivatives of this compound and provides protocols for their evaluation in key biological assays.
Derivatization Strategies
The primary route for derivatizing this compound involves the condensation of the aldehyde group with primary amines to form Schiff bases (imines) or with thiosemicarbazide to yield thiosemicarbazones. These reactions are typically straightforward and proceed with high yields.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation reaction between an aldehyde and a primary amine. This reaction is often catalyzed by a few drops of acid.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (1 equivalent) to the solution. A variety of aromatic and aliphatic amines can be used to generate a library of derivatives.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are formed by the reaction of an aldehyde with thiosemicarbazide.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of thiosemicarbazide (1 equivalent) in ethanol to the aldehyde solution.
-
Add a few drops of a suitable acid catalyst, such as sulfuric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the product from ethanol to obtain the pure thiosemicarbazone derivative.
Biological Assays
The synthesized derivatives can be screened for a variety of biological activities. Below are protocols for assessing their anticancer and antimicrobial potential.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Experimental Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[1]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol:
-
Preparation of Inoculum: Grow bacterial or fungal strains overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized derivatives in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison. The following are examples of how to present the data.
Table 1: Anticancer Activity of Representative Pyrrole Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Type | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | BHK-21 (Normal Cell Line) |
| PD-SB1 | Schiff Base | 15.5 ± 1.2 | 18.2 ± 1.5 | > 100 |
| PD-SB2 | Schiff Base | 22.1 ± 2.0 | 25.8 ± 2.2 | > 100 |
| PD-TSC1 | Thiosemicarbazone | 8.9 ± 0.8 | 11.4 ± 1.0 | 85.3 ± 7.5 |
| PD-TSC2 | Thiosemicarbazone | 12.3 ± 1.1 | 14.7 ± 1.3 | 92.1 ± 8.1 |
| Carboplatin | Standard Drug | 5.2 ± 0.5 | 7.6 ± 0.6 | 12.5 ± 1.1 |
Data is presented as mean ± standard deviation and is representative of structurally similar compounds.[1]
Table 2: Antimicrobial Activity of Representative Pyrrole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| PD-SB1 | Schiff Base | 32 | 64 | 128 |
| PD-SB2 | Schiff Base | 16 | 32 | 64 |
| PD-TSC1 | Thiosemicarbazone | 8 | 16 | 32 |
| PD-TSC2 | Thiosemicarbazone | 16 | 32 | 64 |
| Ampicillin | Standard (Bacteria) | 2 | 4 | N/A |
| Fluconazole | Standard (Fungus) | N/A | N/A | 8 |
Data is representative of structurally similar compounds.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis and biological evaluation.
Apoptotic Signaling Pathway
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified intrinsic apoptotic pathway that can be investigated to elucidate the mechanism of action of the synthesized derivatives.
Caption: Simplified intrinsic apoptotic signaling pathway.
References
Synthesis of N-Substituted Pyrrole-2-carbaldehydes: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted pyrrole-2-carbaldehydes, a critical class of intermediates in medicinal chemistry and materials science. The Vilsmeier-Haack reaction is the most common and versatile method for the formylation of electron-rich N-substituted pyrroles and will be the primary focus of these protocols.
Introduction
N-substituted pyrrole-2-carbaldehydes are valuable building blocks in the synthesis of a wide range of biologically active compounds and functional materials. The formyl group at the 2-position of the pyrrole ring serves as a versatile handle for further chemical transformations. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃), is a powerful and widely used method for the introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings, including N-substituted pyrroles.[1][2]
The regioselectivity of the Vilsmeier-Haack formylation of N-substituted pyrroles is influenced by both electronic and steric factors.[3] Electronically, the 2- and 5-positions (α-positions) are more reactive towards electrophilic substitution than the 3- and 4-positions (β-positions).[4] However, the size of the substituent on the nitrogen atom can sterically hinder the approach of the Vilsmeier reagent to the adjacent α-positions, leading to an increased proportion of the β-formylated product.[3]
Key Synthetic Method: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the N-substituted pyrrole, followed by hydrolysis to yield the aldehyde.[5]
Experimental Data Summary
The following tables summarize the typical yields and regioselectivity observed in the Vilsmeier-Haack formylation of various N-substituted pyrroles.
Table 1: Vilsmeier-Haack Formylation of N-Alkylpyrroles
| N-Substituent | Reagents | Solvent | Reaction Conditions | Product(s) | Total Yield (%) | Reference |
| Methyl | POCl₃, DMF | Dichloroethane | Reflux, 2h | 1-Methylpyrrole-2-carbaldehyde | 85 | [3] |
| Ethyl | POCl₃, DMF | Dichloroethane | Reflux, 2h | 1-Ethylpyrrole-2-carbaldehyde | 82 | [3] |
| Isopropyl | POCl₃, DMF | Dichloroethane | Reflux, 2h | 1-Isopropylpyrrole-2-carbaldehyde & 1-Isopropylpyrrole-3-carbaldehyde | 75 (ratio not specified) | [3] |
| tert-Butyl | POCl₃, DMF | Dichloroethane | Reflux, 2h | 1-tert-Butylpyrrole-2-carbaldehyde & 1-tert-Butylpyrrole-3-carbaldehyde | 60 (higher proportion of 3-isomer) | [3] |
| Benzyl | POCl₃, DMF | Dichloroethane | Not specified | 1-Benzylpyrrole-2-carbaldehyde | Not specified | [6] |
Table 2: Vilsmeier-Haack Formylation of N-Arylpyrroles
| N-Substituent | Reagents | Solvent | Reaction Conditions | Product(s) | Total Yield (%) | Reference |
| Phenyl | POCl₃, DMF | Dichloroethane | Reflux, 2h | 1-Phenylpyrrole-2-carbaldehyde | 90 | [3] |
| 2-Methylphenyl | POCl₃, DMF | Dichloroethane | Reflux, 2h | 1-(2-Methylphenyl)pyrrole-2-carbaldehyde & 1-(2-Methylphenyl)pyrrole-3-carbaldehyde | 88 (increased 3-isomer) | [3] |
| 2,6-Dimethylphenyl | POCl₃, DMF | Dichloroethane | Reflux, 2h | 1-(2,6-Dimethylphenyl)pyrrole-2-carbaldehyde & 1-(2,6-Dimethylphenyl)pyrrole-3-carbaldehyde | 85 (significant amount of 3-isomer) | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of N-Substituted Pyrroles
This protocol provides a general method for the synthesis of N-substituted pyrrole-2-carbaldehydes.
Materials:
-
N-substituted pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium acetate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place anhydrous DMF (3 equivalents). Cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition is exothermic. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes. The formation of the Vilsmeier reagent, a colorless to pale yellow solid or viscous oil, should be observed.[7]
-
Reaction with Pyrrole: Dissolve the N-substituted pyrrole (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add the solution of the N-substituted pyrrole dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux (typically 60-80 °C) for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-substituted pyrrole-2-carbaldehyde.
Protocol 2: Synthesis of 1-Phenylpyrrole-2-carbaldehyde
This protocol is a specific example of the general procedure for an N-aryl substituted pyrrole.
Materials:
-
1-Phenylpyrrole (1.43 g, 10 mmol)
-
Phosphorus oxychloride (1.68 g, 1.03 mL, 11 mmol)
-
N,N-Dimethylformamide (2.19 g, 2.3 mL, 30 mmol)
-
1,2-Dichloroethane (20 mL, anhydrous)
-
Saturated aqueous sodium acetate (50 mL)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask, cool DMF (2.3 mL) to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.03 mL) dropwise with stirring. After the addition, stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-phenylpyrrole (1.43 g) in anhydrous 1,2-dichloroethane (20 mL) to the Vilsmeier reagent.
-
Heat the reaction mixture at 80 °C for 2 hours.
-
Cool the mixture and pour it onto a mixture of ice and saturated sodium acetate solution.
-
Stir for 30 minutes, then extract with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 1-phenylpyrrole-2-carbaldehyde as a pale yellow solid (yield: ~1.54 g, 90%).[3]
Visualizations
Vilsmeier-Haack Reaction Pathway
Caption: General pathway of the Vilsmeier-Haack reaction for the synthesis of N-substituted pyrrole-2-carbaldehydes.
Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: A typical experimental workflow for the synthesis and purification of N-substituted pyrrole-2-carbaldehydes via the Vilsmeier-Haack reaction.
Troubleshooting and Safety Considerations
-
Anhydrous Conditions: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous to prevent the decomposition of POCl₃ and the Vilsmeier reagent.
-
Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. Slow, dropwise addition of POCl₃ to DMF at 0 °C is crucial to control the reaction temperature.
-
Regioselectivity: For sterically hindered N-substituted pyrroles, a mixture of 2- and 3-formylated products may be obtained.[3] Careful purification by column chromatography is necessary to separate the isomers.
-
Safety: Phosphorus oxychloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). DMF is a skin irritant and should also be handled with care.
These protocols and notes provide a solid foundation for the successful synthesis of N-substituted pyrrole-2-carbaldehydes. For novel substrates, optimization of reaction time, temperature, and stoichiometry may be required to achieve optimal yields.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. 1-benzyl-1H-pyrrole-2-carbaldehyde | C12H11NO | CID 11126964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde in various matrices. The methodologies described are based on common analytical techniques and provide a robust framework for researchers to develop and validate methods for their specific applications. Two primary analytical methods are proposed: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
Application Note:
This application note describes a reverse-phase HPLC method for the quantification of this compound. This method is suitable for determining the purity of the compound in bulk material or for quantifying its concentration in solution-based samples. The aromatic nature of the compound allows for sensitive detection using a UV detector. The proposed method is a starting point for method development and validation.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Reagents: Formic acid (optional, for pH adjustment of the mobile phase).
-
Standard: A well-characterized reference standard of this compound.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient elution is recommended for initial development to ensure separation from potential impurities.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 60% A, 40% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 60% A, 40% B
-
20-25 min: Equilibration at 60% A, 40% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: The UV spectrum of the analyte should be determined. Based on the pyrrole and phenyl chromophores, a starting wavelength of around 280-320 nm is recommended for detection.
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Method Validation (Proposed Strategy):
-
Specificity: Analyze a blank (solvent), a standard solution, and a sample solution to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), which should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within an acceptable range (e.g., 98-102%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (RSD) for both should be within an acceptable limit (e.g., <2%).
-
Data Presentation:
Table 1: Proposed HPLC-UV Method Validation Parameters for this compound
| Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at analyte retention time | To be determined |
| Linearity (r²) | ≥ 0.99 | To be determined |
| Range | To be defined based on application | To be determined |
| LOD | S/N ≥ 3 | To be determined |
| LOQ | S/N ≥ 10 | To be determined |
| Accuracy (% Recovery) | 98.0 - 102.0% | To be determined |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | To be determined |
| - Intermediate Precision | ≤ 2.0% | To be determined |
Workflow Diagram:
Caption: HPLC-UV analysis workflow for this compound.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
This application note details a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective quantification of this compound. GC-MS is particularly useful for analyzing volatile and thermally stable compounds and provides high specificity through mass spectrometric detection. This method is ideal for trace-level quantification and for samples in complex matrices.
Experimental Protocol:
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).
-
Column: A capillary column with a non-polar or mid-polar stationary phase is recommended (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Solvents: GC-grade solvents such as dichloromethane or ethyl acetate for sample preparation.
-
Standard: A well-characterized reference standard of this compound. An internal standard (e.g., a structurally similar compound not present in the sample) is recommended for improved accuracy.
2. GC-MS Conditions (Starting Point):
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full scan for initial identification of characteristic ions, then Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.
-
SIM Ions: Determine the most abundant and specific ions from the mass spectrum of the analyte. For example, the molecular ion (M+) and key fragment ions should be monitored.
-
3. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable GC-compatible solvent (e.g., ethyl acetate).
-
Internal Standard Stock Solution: If using an internal standard, prepare a separate stock solution.
-
Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Sample Preparation: Extract the analyte from the sample matrix if necessary (e.g., using liquid-liquid extraction or solid-phase extraction). Add the internal standard to the final extract before injection.
4. Method Validation (Proposed Strategy):
-
Specificity: Analyze a blank matrix extract to ensure no interfering peaks are present at the retention times of the analyte and internal standard.
-
Linearity: Prepare a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The correlation coefficient (r²) should be >0.99.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the quantifier ion in SIM mode.
-
Accuracy: Perform recovery studies by spiking the analyte into a blank matrix at different concentration levels.
-
Precision: Evaluate repeatability and intermediate precision by analyzing replicate samples.
Data Presentation:
Table 2: Proposed GC-MS Method Validation Parameters for this compound
| Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at analyte and IS retention times | To be determined |
| Linearity (r²) | ≥ 0.99 | To be determined |
| Range | To be defined based on application | To be determined |
| LOD | S/N ≥ 3 for quantifier ion | To be determined |
| LOQ | S/N ≥ 10 for quantifier ion | To be determined |
| Accuracy (% Recovery) | 95.0 - 105.0% | To be determined |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5.0% | To be determined |
| - Intermediate Precision | ≤ 5.0% | To be determined |
Workflow Diagram:
Caption: GC-MS analysis workflow for this compound.
Application Notes and Protocols: Design and Synthesis of Novel Inhibitors from 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of novel bioactive compounds derived from the starting material 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde . This versatile scaffold serves as a key building block for producing various heterocyclic compounds, including chalcones and Schiff bases, which have demonstrated significant potential as antimicrobial and anticancer agents. The protocols outlined below are based on established synthetic methodologies for analogous pyrrole derivatives, providing a robust framework for laboratory application.
Introduction: The Potential of Pyrrole-Based Inhibitors
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. Specifically, pyrrole-based chalcones and Schiff bases have attracted considerable attention. Chalcones (1,3-diaryl-2-propen-1-ones) are known to interfere with multiple signaling pathways, including those involving kinase inhibition. Schiff bases, characterized by their azomethine (-C=N-) group, are integral to the synthesis of various bioactive heterocyclic compounds and have shown potent antimicrobial effects.
Starting with this compound allows for the systematic development of novel inhibitors. The p-tolyl group on the pyrrole nitrogen influences the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and selectivity for biological targets.
Logical Workflow for Inhibitor Synthesis and Evaluation
The overall process involves the synthesis of target compounds via established condensation reactions, followed by purification and characterization, and finally, evaluation of their biological activity through in vitro assays.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde synthesis.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack formylation of 1-(p-tolyl)-1H-pyrrole.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently reactive pyrrole substrate. 3. Reaction temperature is too low. 4. Incomplete reaction. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly opened or distilled phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). 2. Confirm the purity of the starting 1-(p-tolyl)-1H-pyrrole. 3. While the Vilsmeier reagent is prepared at low temperatures (0-5 °C), the formylation step may require gentle heating. Monitor the reaction by TLC and consider gradually increasing the temperature if the reaction is sluggish. 4. Increase the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Formation of a Dark, Tarry Residue | 1. Reaction overheating, especially during the formation of the Vilsmeier reagent or the addition of the pyrrole. 2. Use of impure starting materials or solvents. | 1. Maintain strict temperature control. Prepare the Vilsmeier reagent in an ice bath and add the pyrrole solution dropwise, ensuring the temperature does not rise significantly. 2. Use high-purity, anhydrous solvents and reagents. |
| Presence of Multiple Products on TLC | 1. Formation of the undesired 3-formyl isomer (1-(4-Methylphenyl)-1H-pyrrole-3-carbaldehyde). 2. Di-formylation of the pyrrole ring. 3. Decomposition of the product or starting material. | 1. The formation of the 3-formyl isomer is a known side reaction. While the 2-isomer is sterically and electronically favored, the ratio can be influenced by reaction conditions. Lowering the reaction temperature may improve selectivity.[1][2] 2. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). Adding the pyrrole to the Vilsmeier reagent (normal addition) rather than the reverse may minimize di-formylation. 3. Avoid excessive heating and prolonged reaction times after the starting material has been consumed. |
| Difficult Product Isolation/Purification | 1. The product has some water solubility. 2. Emulsion formation during aqueous work-up. 3. Co-elution of isomers during column chromatography. | 1. After quenching the reaction, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Add brine during the extraction to help break up emulsions. 3. Use a high-resolution silica gel for column chromatography and a solvent system with a gradual polarity gradient (e.g., hexane/ethyl acetate). Recrystallization can also be an effective purification method. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Vilsmeier-Haack formylation of 1-(p-tolyl)-1H-pyrrole.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich pyrrole ring, primarily at the C2 position.[3][4][5]
Q2: How is the precursor, 1-(p-tolyl)-1H-pyrrole, synthesized?
A2: 1-(p-tolyl)-1H-pyrrole is commonly synthesized via the Paal-Knorr synthesis. This involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, with p-toluidine, typically in the presence of an acid catalyst.[6][7]
Q3: What are the critical parameters to control for a high yield in the Vilsmeier-Haack formylation step?
A3: Key parameters include:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. All glassware must be dry, and anhydrous solvents and reagents should be used.
-
Temperature Control: The Vilsmeier reagent is typically prepared at 0-5 °C. The subsequent formylation reaction temperature can influence the reaction rate and the ratio of 2- and 3-formyl isomers.
-
Stoichiometry: A slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents relative to the pyrrole) is generally used to ensure complete conversion of the starting material.
Q4: What is the expected yield and isomeric ratio for the formylation of 1-(p-tolyl)-1H-pyrrole?
A4: Studies on the Vilsmeier-Haack formylation of 1-arylpyrroles have reported an overall yield of approximately 93% for the monoformylated products of 1-(p-tolyl)-1H-pyrrole. The reaction shows a preference for substitution at the C2 position, with a reported ratio of 2-formyl to 3-formyl isomer of 7.0:1.[2]
| Product | Yield (%) | Reference |
| This compound & 1-(4-Methylphenyl)-1H-pyrrole-3-carbaldehyde (combined) | 93 | [2] |
Q5: How can I purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. This allows for the separation of the desired 2-formyl isomer from the 3-formyl isomer and any unreacted starting material. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, can be used for further purification.
III. Experimental Protocols
Protocol 1: Synthesis of 1-(p-tolyl)-1H-pyrrole (Precursor)
This protocol is based on the Paal-Knorr pyrrole synthesis.[6][7][8][9]
Materials:
-
p-Toluidine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (1.0 equivalent) in a mixture of ethanol and glacial acetic acid.
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(p-tolyl)-1H-pyrrole.
Protocol 2: Synthesis of this compound
This protocol is adapted from the Vilsmeier-Haack formylation of similar pyrrole substrates.[10]
Materials:
-
1-(p-tolyl)-1H-pyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Ice
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is flame-dried.
-
Add anhydrous DMF (3.0 equivalents) to the flask and cool it to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-(p-tolyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by slowly pouring it onto a vigorously stirred mixture of crushed ice and a saturated solution of sodium acetate.
-
Stir the mixture for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to isolate this compound.
IV. Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of the Vilsmeier-Haack reaction mechanism.
References
- 1. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde [orgspectroscopyint.blogspot.com]
Optimization of reaction conditions for Paal-Knorr synthesis of N-aryl pyrroles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions in the Paal-Knorr synthesis of N-aryl pyrroles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Paal-Knorr synthesis for N-aryl pyrroles?
The Paal-Knorr synthesis for N-aryl pyrroles is a condensation reaction between a 1,4-dicarbonyl compound and a primary aryl amine.[1][2] The generally accepted mechanism involves three key steps:
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary aryl amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][2]
-
Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group. This ring-closing step results in a cyclized 2,5-dihydroxytetrahydropyrrole derivative and is often the rate-determining step of the reaction.[1][3]
-
Dehydration: The final step involves the acid-catalyzed dehydration of the cyclic intermediate, where two molecules of water are eliminated to form the stable aromatic pyrrole ring.[1]
Q2: My Paal-Knorr reaction is resulting in a low yield or is not going to completion. What are the common causes?
Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: Traditional methods often require heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as very high temperatures or strong acids, can cause degradation of the starting materials or the final pyrrole product.[1]
-
Poorly Reactive Starting Materials: Aryl amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly under standard conditions.[4] Similarly, sterically hindered 1,4-dicarbonyl compounds or aryl amines can impede the reaction.[4]
-
Inappropriate Catalyst Choice: The type and concentration of the acid catalyst are crucial. While acid catalysis is generally required, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[4]
-
Presence of Excess Water: Although some modern protocols utilize water as a solvent, in many cases, excess water in the reaction mixture can hinder the final dehydration step.[4]
Q3: I am observing a significant byproduct in my reaction. What is it likely to be, and how can I minimize its formation?
The most common byproduct in the Paal-Knorr synthesis of pyrroles is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed intramolecular cyclization and dehydration without reacting with the amine.[1] To minimize furan formation:
-
Control Acidity: Avoid overly acidic conditions (pH < 3). Using a milder acid or a buffer system can be beneficial.[4]
-
Use an Excess of the Amine: Employing a slight excess of the aryl amine can shift the equilibrium towards the formation of the desired pyrrole.[5]
Q4: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[1] This is typically promoted by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider:
-
Lowering the reaction temperature.
-
Using a milder acid catalyst or even near-neutral conditions if applicable.[1]
-
Reducing the reaction time.
Q5: What are some modern, milder alternatives to classical Paal-Knorr conditions?
Recent advancements have focused on developing greener and more efficient protocols.[6][7] These include:
-
Lewis Acid Catalysis: Mild Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, and Fe(OTf)₃ can effectively catalyze the reaction, often under milder conditions than traditional Brønsted acids.[3][8][9]
-
Heterogeneous Catalysts: Solid acid catalysts like silica sulfuric acid (SiO₂-OSO₃H), montmorillonite clay, and various aluminas (e.g., CATAPAL 200) offer advantages such as operational simplicity, reusability, and often solvent-free conditions.[3][7][10]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[4][11]
-
Ionic Liquids: Using ionic liquids like [BMIm]BF₄ as the reaction medium can facilitate the reaction at room temperature without the need for an additional acid catalyst.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficiently reactive starting materials (e.g., electron-poor aniline).[4]2. Reaction temperature is too low or reaction time is too short.[1]3. Ineffective catalyst.[5] | 1. Use a more forcing catalyst (e.g., a stronger Lewis acid) or higher temperatures.2. Increase the reaction temperature or prolong the reaction time. Monitor progress via TLC.[1]3. Screen different acid catalysts (e.g., p-TsOH, HCl, Sc(OTf)₃, Iodine).[1][3] |
| Major Furan Byproduct | 1. Reaction conditions are too acidic (pH < 3).[1]2. Insufficient amount of amine. | 1. Decrease the acidity by using a milder catalyst or adding a buffer.2. Use an excess of the aryl amine (1.2-3 equivalents).[4][5] |
| Formation of Dark, Tarry Mixture | 1. Polymerization due to excessively high temperature.[1]2. Highly acidic conditions causing degradation.[1] | 1. Lower the reaction temperature.2. Use a milder acid catalyst or a heterogeneous catalyst.[1] |
| Reaction is Sluggish | 1. Steric hindrance in either the diketone or the aryl amine.[4]2. Low nucleophilicity of the aryl amine.[4] | 1. Increase reaction temperature or consider microwave-assisted heating.[4]2. Switch to a more effective catalytic system.[3] |
| Difficult Purification | 1. Presence of polymeric byproducts.[1]2. Losses during workup and purification.[1] | 1. Optimize reaction conditions to minimize byproduct formation (see above).2. Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent).[1] |
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for the synthesis of N-aryl pyrroles under various conditions, offering a comparison of different methodologies.
Table 1: Conventional Heating Methods
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hydrochloric Acid (catalytic) | Methanol | Reflux | 15-30 min | Not specified | [4] |
| Glacial Acetic Acid | Ethanol | 80 | Not specified | Not specified | [4] |
| CATAPAL 200 (40 mg) | Solvent-free | 60 | 45 min | 73-96 | [10] |
| Iodine (10 mol%) | Solvent-free | 60 | 5-10 min | Not specified | [1] |
| Bismuth Nitrate | Not specified | Not specified | Not specified | Excellent | [9] |
Table 2: Microwave-Assisted Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Glacial Acetic Acid | Ethanol | 80 | Not specified | Not specified | [4] |
| None specified | Not specified | Not specified | Not specified | Good | [11] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole [4]
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.
-
Materials:
-
Aniline
-
2,5-hexanedione
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. A typical reaction time is 15-30 minutes.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the crystals by vacuum filtration and wash them with cold water.
-
Recrystallize the crude product from a methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.
-
Protocol 2: Solvent-Free Synthesis using Iodine as a Catalyst [1]
-
Objective: To synthesize an N-substituted pyrrole in a solvent-free system using iodine as a catalyst.
-
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione) (1.0 eq)
-
Primary aryl amine (1.0-1.2 eq)
-
Iodine (10 mol%)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Water and Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flask, mix the 1,4-diketone and the primary aryl amine.
-
Add a catalytic amount of iodine.
-
Stir the mixture at 60°C. Monitor the reaction by TLC. The reaction is often complete within 5-10 minutes.
-
Upon completion, dissolve the mixture in ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Technical Support Center: Purification of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent synthetic route is the Vilsmeier-Haack reaction. This involves the formylation of 1-(4-methylphenyl)-1H-pyrrole (1-(p-tolyl)pyrrole) using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[1][2][3]
Q2: What are the expected physical properties of this compound?
Q3: What are the primary impurities I should expect after synthesis?
A3: Common impurities include unreacted starting material (1-(p-tolyl)pyrrole), residual DMF, and potentially over-formylated or hydrolyzed byproducts. The Vilsmeier-Haack reaction can sometimes lead to the formation of a diformylated pyrrole derivative as a minor impurity. Incomplete hydrolysis of the iminium intermediate can also lead to impurities.[1][5]
Q4: Is this compound stable during purification?
A4: Aldehydes can be sensitive to both acidic and basic conditions. Strong acids or bases used during workup or chromatography can potentially cause side reactions or degradation.[6] It is advisable to perform purification steps under neutral or mildly acidic/basic conditions where possible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of isolated product after column chromatography. | 1. Product is co-eluting with impurities. 2. Product is degrading on the silica gel. 3. Inappropriate solvent system. | 1. Optimize the eluent system. Try a less polar solvent system to better separate the more polar product from non-polar impurities like the starting material. A gradient elution might be effective.2. Deactivate the silica gel. Treat the silica gel with a small amount of a neutral amine like triethylamine (0.1-1% v/v) in the eluent to neutralize acidic sites that may cause degradation.[6]3. Perform test runs on TLC. Experiment with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (Rf of the product around 0.3).[6] |
| The purified product is an oil or a gummy solid and does not crystallize. | 1. Presence of residual solvent. 2. The product is not pure enough. 3. "Oiling out" during recrystallization. | 1. Dry the product under high vacuum. Ensure all solvents are thoroughly removed.2. Repeat the purification step. If impurities are detected by NMR or TLC, a second column chromatography or an alternative purification method may be necessary.3. Modify the recrystallization conditions. Try a different solvent system, cool the solution more slowly, or use seeding with a small crystal of pure product. Scratching the inside of the flask can also induce crystallization. |
| NMR spectrum shows broad peaks or unexpected signals. | 1. Presence of paramagnetic impurities. 2. Product degradation. 3. Residual acidic or basic impurities. | 1. Wash the crude product with a chelating agent solution (e.g., EDTA) before chromatography. 2. Re-purify the sample. Use a fresh, deactivated column.3. Neutralize the sample. Wash a solution of the product with a mild bicarbonate solution (if stable) or pass it through a short plug of neutral alumina. |
| Difficulty in separating the product from the starting material (1-(p-tolyl)pyrrole). | Similar polarity of the product and starting material. | 1. Fine-tune the column chromatography eluent. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-10% ethyl acetate in hexane) can improve separation.2. Utilize the reactivity of the aldehyde. Consider forming a bisulfite adduct to separate the aldehyde from the non-reactive starting material. The aldehyde can then be regenerated.[7][8] |
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Reference |
| This compound | C₁₂H₁₁NO | 185.22 | Not explicitly reported; likely a solid. | [4] |
| 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde | C₁₄H₁₅NO | 213.28 | 109-111 | [2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexane and pour it into a glass column. Allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane/ethyl acetate. If separation is not optimal, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane/ethyl acetate). If product degradation is suspected, add 0.1% triethylamine to the eluent.[6]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification via Bisulfite Adduct Formation
This method is useful for separating the aldehyde from non-aldehyde impurities.[7][8]
Materials:
-
Crude product containing this compound
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Diethyl ether or Ethyl acetate
-
5 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
Procedure:
-
Adduct Formation: Dissolve the crude product in a minimal amount of methanol or THF. Add an excess of freshly prepared saturated aqueous sodium bisulfite solution. Stir the mixture vigorously at room temperature for 1-2 hours. A white precipitate of the bisulfite adduct may form.
-
Isolation of the Adduct: If a precipitate forms, collect it by filtration and wash with diethyl ether. If no precipitate forms, extract the aqueous layer with diethyl ether to remove non-aldehyde impurities.
-
Regeneration of the Aldehyde: Suspend the filtered adduct (or the aqueous layer from the extraction) in diethyl ether. While stirring, add 5 M NaOH solution dropwise until the solution is basic (pH > 10) and all the solid has dissolved.
-
Extraction and Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two more portions of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Final Product: Remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Logical workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for impurities from the Vilsmeier-Haack synthesis.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde [orgspectroscopyint.blogspot.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. chemscene.com [chemscene.com]
- 5. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
Common side products in the synthesis of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde. The primary synthetic route addressed is the Vilsmeier-Haack formylation of 1-(4-Methylphenyl)-1H-pyrrole.
FAQs: Troubleshooting Common Side Products
This section addresses the identification and mitigation of common impurities encountered during the synthesis of this compound.
Q1: My reaction is producing a significant amount of a di-formylated byproduct. How can I identify it and improve the selectivity for the desired mono-formylated product?
A1: Over-formylation is a common issue, leading to the formation of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dicarbaldehyde . This occurs when an excess of the Vilsmeier reagent is used or the reaction time is prolonged.
Identification of the Di-formylated Side Product:
-
TLC Analysis: The di-formylated product will have a lower Rf value than the mono-formylated product on a silica gel TLC plate.
-
Spectroscopic Analysis:
-
¹H NMR: Expect to see two distinct singlet signals for the two aldehyde protons (CHO), likely in the range of δ 9.5-10.0 ppm. The symmetry of the molecule will also be reflected in the pyrrole proton signals.
-
Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of C₁₃H₁₁NO₂ (M+ = 213.23 g/mol ).
-
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the 1-(4-Methylphenyl)-1H-pyrrole substrate. A ratio of 1.1:1 to 1.5:1 of the Vilsmeier reagent to the substrate is a recommended starting point for optimization.
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the pyrrole substrate can help to avoid localized high concentrations of the reagent, thus minimizing di-formylation.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-formylated product.
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to control the reaction rate and enhance selectivity.[1]
Quantitative Data on Stoichiometry and Product Distribution (Generic Activated Aromatic Compound):
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
This table provides a general illustration of the impact of stoichiometry. Actual yields for this compound may vary.
Q2: I am observing an isomeric byproduct in my reaction mixture. What is it and how can I control its formation?
A2: The formation of the β-formylated isomer, 1-(4-Methylphenyl)-1H-pyrrole-3-carbaldehyde , is a known side reaction. The ratio of the desired α-formylated product to the β-formylated isomer is primarily influenced by steric factors.
Identification of the β-formylated Isomer:
-
TLC Analysis: The 3-carbaldehyde isomer may have a slightly different Rf value compared to the desired 2-carbaldehyde.
-
Spectroscopic Analysis:
-
¹H NMR: The coupling patterns of the pyrrole ring protons will be distinct from the 2-carbaldehyde. Expect to see signals corresponding to protons at the 2, 4, and 5 positions of the pyrrole ring.
-
Mass Spectrometry: The molecular ion peak will be identical to the desired product (M+ = 185.22 g/mol for C₁₂H₁₁NO).
-
Controlling Isomer Formation:
-
Steric Hindrance: The formylation of 1-arylpyrroles is largely controlled by steric factors. The attack at the α-position (C2) is generally favored over the β-position (C3). For 1-phenylpyrrole, the ratio of α- to β-formylated products is approximately 9.0:1.[2]
-
Purification: Careful column chromatography on silica gel can effectively separate the α- and β-isomers.
Quantitative Data on α- vs. β-Formylation for 1-Arylpyrroles:
| 1-Aryl Substituent | Overall Yield of Formylated Products (%) | Ratio of α- to β-isomers |
| Phenyl | 93 | 9.0 : 1 |
| p-Bromophenyl | 90 | 5.6 : 1 |
| p-Nitrophenyl | 88 | 7.3 : 1 |
| 2,6-Dimethylphenyl | 71 | 6.3 : 1 |
Data from "Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles".[2]
Q3: My product appears to be contaminated with a chlorinated impurity. What is the likely structure and how can I avoid its formation?
A3: Chlorination of the pyrrole ring is a possible side reaction when using phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent. The chloroiminium salt itself can act as a chlorinating agent. The most likely byproduct would be a chloro-1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde isomer.
Identification of the Chlorinated Byproduct:
-
Mass Spectrometry: Look for a characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio). The molecular weight will be increased by approximately 34.45 amu compared to the desired product.
-
¹H NMR: The integration of the pyrrole ring protons will be lower than expected (one proton will be absent). The chemical shifts of the remaining pyrrole protons will also be altered.
Prevention of Chlorination:
-
Temperature Control: Higher reaction temperatures can promote chlorination. It is crucial to run the reaction at the lowest effective temperature.
-
Alternative Reagents: If chlorination is a persistent problem, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.
Experimental Protocols
Synthesis of the Starting Material: 1-(4-Methylphenyl)-1H-pyrrole
A common method for the synthesis of 1-arylpyrroles is the Paal-Knorr synthesis.
-
Reactants: 2,5-Dimethoxytetrahydrofuran and p-toluidine.
-
Procedure:
-
In a round-bottom flask, dissolve p-toluidine in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
Vilsmeier-Haack Formylation of 1-(4-Methylphenyl)-1H-pyrrole
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1-(4-Methylphenyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCM.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water.
-
Stir for 30 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visual Troubleshooting Guides
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting logic for identifying common side products.
References
Overcoming low yield in the Vilsmeier-Haack formylation of 1-(p-tolyl)pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Vilsmeier-Haack formylation of 1-(p-tolyl)pyrrole, with the goal of overcoming low product yields.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve specific issues during the experimental process.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?
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Answer: Low or no yield in the Vilsmeier-Haack formylation of 1-(p-tolyl)pyrrole can stem from several factors. A primary concern is the integrity of the Vilsmeier reagent itself, which is sensitive to moisture. Additionally, reaction conditions and the purity of starting materials are critical.
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Inactive Vilsmeier Reagent: The chloroiminium salt (Vilsmeier reagent) formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is moisture-sensitive.[1] Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled or a new bottle of POCl₃.[1][2] Old or improperly stored DMF can decompose to dimethylamine, which will react with the Vilsmeier reagent.[2]
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Sub-optimal Reaction Temperature: The reaction temperature is crucial and dependent on the substrate's reactivity.[3] For electron-rich pyrroles, the reaction is often initiated at low temperatures (0-5 °C) and then allowed to proceed at room temperature or with gentle heating.[1] If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) can be beneficial.[1]
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Incorrect Reagent Stoichiometry: The ratio of the Vilsmeier reagent to the pyrrole substrate can significantly impact the yield. An excess of the Vilsmeier reagent may lead to the formation of side products.[1] It is advisable to start with a modest excess of the Vilsmeier reagent (e.g., 1.5 equivalents).
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Issue 2: Formation of a Dark, Tarry Residue
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Question: My reaction mixture has turned into a dark, intractable tar. What causes this and how can it be prevented?
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Answer: The formation of a tarry residue is often a sign of polymerization or decomposition of the starting material or product.
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Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to unwanted side reactions and polymerization.[1] It is critical to maintain the recommended temperature, especially during the initial formation of the Vilsmeier reagent and the addition of the 1-(p-tolyl)pyrrole.[1]
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Impurities: The presence of impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.[1] Ensure high purity of all reagents and solvents.
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Issue 3: Multiple Products Observed on TLC
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Question: My TLC analysis shows multiple spots, indicating a mixture of products. What are the likely side products and how can I improve the selectivity?
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Answer: The presence of multiple products suggests a lack of regioselectivity or the occurrence of side reactions.
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Isomeric Products: The formylation of 1-substituted pyrroles can occur at either the α (2- or 5-) or β (3- or 4-) positions. For 1-arylpyrroles like 1-(p-tolyl)pyrrole, formylation is predominantly directed to the α-position due to steric hindrance from the N-aryl group.[4][5] However, small amounts of the β-isomer can still form.
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Diformylation: If a large excess of the Vilsmeier reagent is used, diformylation of the pyrrole ring can occur.[6] Optimizing the stoichiometry of the Vilsmeier reagent is key to minimizing this side product.[1]
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Product Decomposition: The desired aldehyde product may be unstable under the reaction or work-up conditions, leading to the formation of other compounds.
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Issue 4: Difficulty in Isolating the Product
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Question: I am having trouble isolating the pure product after the reaction work-up. What are some common issues and solutions?
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Answer: Challenges in product isolation can arise from its physical properties or the formation of emulsions during extraction.
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Product Solubility: If the formylated pyrrole has some water solubility, it can be lost in the aqueous layer during the work-up. To mitigate this, saturate the aqueous layer with a salt like NaCl (brine) to decrease the polarity of the aqueous phase and drive the organic product into the extraction solvent.
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Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult. Adding a small amount of brine or filtering the mixture through a pad of celite can help to break up emulsions.
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Frequently Asked Questions (FAQs)
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Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of 1-(p-tolyl)pyrrole?
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A1: For 1-aryl-pyrroles, the formylation reaction is primarily controlled by steric factors.[4][5] The bulky p-tolyl group on the nitrogen atom hinders electrophilic attack at the adjacent α-positions (2 and 5) to some extent, but α-formylation is still generally favored over β-formylation. The electronic effects of the 1-aryl substituent on the position of formylation are considered to be small and mainly inductive.[4]
-
-
Q2: How can I ensure my Vilsmeier reagent is active?
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Q3: What are some alternative reagents for the Vilsmeier-Haack reaction?
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A3: While the DMF/POCl₃ system is most common, other reagents can be used to generate the Vilsmeier reagent. These include using oxalyl chloride or thionyl chloride in place of POCl₃. For substrates that are less reactive, a more potent Vilsmeier reagent can be prepared from DMF and trifluoromethanesulfonic anhydride.
-
-
Q4: What is the best work-up procedure for this reaction?
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A4: A typical work-up involves carefully pouring the reaction mixture onto crushed ice to hydrolyze the intermediate iminium salt. The mixture is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, to a pH of 7-8.[1] The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.[1] The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.[1]
-
-
Q5: Can microwave irradiation be used to improve the yield?
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A5: Yes, microwave-assisted Vilsmeier-Haack reactions have been shown to significantly reduce reaction times and, in some cases, improve yields for the formylation of heterocyclic compounds.
-
Data Presentation
Table 1: Influence of N-Substituent on Regioselectivity of Pyrrole Formylation
| 1-Substituent | Overall Yield (%) | α:β Ratio |
| Methyl | 75 | 4.0 : 1 |
| Ethyl | 78 | 3.5 : 1 |
| Isopropyl | 65 | 2.0 : 1 |
| t-Butyl | 50 | 1.0 : 1 |
| Phenyl | 93 | 9.0 : 1 |
| p-Tolyl | 90 | 8.5 : 1 |
| p-Nitrophenyl | 70 | 6.0 : 1 |
Data adapted from studies on 1-substituted pyrroles, illustrating the trend of steric influence on the ratio of α- to β-formylated products.
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation of 1-(p-tolyl)pyrrole
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 1-(p-tolyl)pyrrole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium hydroxide until the pH of the mixture is between 7 and 8.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Mechanism of the Vilsmeier-Haack formylation.
Caption: Troubleshooting workflow for low yield.
Caption: Factors contributing to low yield.
References
Stability issues and degradation of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and use of this compound in experimental settings.
Q1: I am observing a decrease in the purity of my compound over time, even when stored. What could be the cause?
A1: this compound, like many pyrrole-2-carbaldehydes, can be susceptible to degradation over time. The aldehyde functional group is prone to oxidation, and the pyrrole ring can be reactive. Supplier recommendations suggest storing the compound sealed in a dry place at room temperature to minimize degradation.[1] Extended storage, especially if not under an inert atmosphere, can lead to the formation of impurities. For long-term storage, consider refrigeration in a tightly sealed container.[2]
Q2: My experimental results are inconsistent. Could the stability of the compound in solution be a factor?
A2: Yes, the stability of pyrrole-2-carbaldehyde derivatives in solution can be a significant factor. A study on the parent compound, pyrrole-2-carbaldehyde, showed a notable decrease in its concentration when incubated in a solution at 30°C over 18 hours.[3] This suggests that this compound may also have limited stability in solution. It is advisable to prepare fresh solutions for your experiments whenever possible and to minimize the time the compound spends in solution before use.
Q3: I have noticed a color change in my sample, from a pale yellow to a darker brown/red. What does this indicate?
A3: A color change to a darker shade often suggests the formation of degradation products, possibly through polymerization or condensation reactions. Pyrrole-2-carbaldehyde compounds are known to be prone to self-condensation, especially at elevated temperatures.[4] The formation of conjugated polymeric species can result in darker colors. If you observe a significant color change, it is recommended to re-analyze the purity of your sample before proceeding with your experiments.
Q4: I am performing forced degradation studies and need to know the likely degradation pathways. What should I expect?
A4: Based on the structure of this compound, the primary degradation pathways to investigate in forced degradation studies are oxidation, hydrolysis (under acidic and basic conditions), and thermal degradation.[5][6]
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Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid.
-
Hydrolysis: While the pyrrole ring is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other reactions.
-
Thermal Degradation: At elevated temperatures, you may observe self-condensation or polymerization reactions.[4]
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Photodegradation: Aromatic and carbonyl-containing compounds can be sensitive to light. Exposure to UV or even ambient light over time could induce degradation.
A logical workflow for troubleshooting stability issues is presented below.
Frequently Asked Questions (FAQs)
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store the compound in a tightly sealed container, in a dry environment, at room temperature.[1] For enhanced long-term stability, storage at 2-8°C is advisable, similar to the parent compound pyrrole-2-carboxaldehyde.
Q6: How can I monitor the stability of this compound in my samples?
A6: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common approach. This method should be capable of separating the intact compound from its potential degradation products. Regular analysis of your working solutions and stored materials will help you track purity over time.
Q7: What are the potential degradation products I should look for?
A7: The most likely degradation product is 1-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid, formed via oxidation of the aldehyde group. Other potential degradants could include products of self-condensation or polymerization, which may be more complex to characterize. The diagram below illustrates potential degradation pathways.
Illustrative Data on Stability
The following table provides an example of how to present quantitative data from a forced degradation study. Please note that these values are for illustrative purposes only and do not represent actual experimental data for this compound.
| Stress Condition | Time | Temperature | % Assay of Main Compound | % Total Degradation | Major Degradation Product |
| 0.1 M HCl | 24 h | 60°C | 92.5 | 7.5 | Unknown |
| 0.1 M NaOH | 24 h | 60°C | 85.2 | 14.8 | Polymeric species |
| 3% H₂O₂ | 24 h | 25°C | 78.9 | 21.1 | 1-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid |
| Thermal | 48 h | 80°C | 90.1 | 9.9 | Polymeric species |
| Photolytic | 7 days | 25°C | 95.8 | 4.2 | Minor unknown degradants |
Experimental Protocols
Below are generalized protocols for conducting forced degradation studies, which should be adapted and optimized for your specific experimental setup and analytical methods.
Protocol 1: Forced Degradation in Acidic and Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
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Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.
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Control: Mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Protect the samples from light.
-
Neutralization and Analysis: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute the samples to a suitable concentration with your mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a stock solution as described in Protocol 1.
-
Stress Condition: Mix 1 mL of the stock solution with 1 mL of a 3% hydrogen peroxide solution.
-
Incubation: Keep the solution at room temperature (e.g., 25°C) for a defined period (e.g., 24 hours), protected from light.
-
Analysis: Dilute the sample to a suitable concentration with your mobile phase and analyze by HPLC.
Protocol 3: Thermal Degradation
-
Sample Preparation: Place a known amount of the solid compound in a vial.
-
Incubation: Heat the vial in an oven at a controlled high temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).
-
Analysis: After incubation, allow the sample to cool. Dissolve a known quantity of the stressed solid in a suitable solvent, dilute appropriately, and analyze by HPLC.
The experimental workflow for a typical forced degradation study is outlined in the diagram below.
References
- 1. This compound - CAS:30186-38-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 [thegoodscentscompany.com]
- 3. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation | MDPI [mdpi.com]
- 4. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
Troubleshooting guide for the synthesis of 1-aryl-1H-pyrrole-2-carbaldehydes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-aryl-1H-pyrrole-2-carbaldehydes, primarily focusing on the widely used Vilsmeier-Haack reaction. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 1-aryl-1H-pyrrole-2-carbaldehydes.
Question 1: Why is the yield of my 1-aryl-1H-pyrrole-2-carbaldehyde unexpectedly low?
Answer: Low yields can stem from several factors:
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Incomplete reaction: The Vilsmeier-Haack reaction is sensitive to the electronic nature of the 1-aryl substituent. Electron-withdrawing groups on the aryl ring can deactivate the pyrrole nucleus, leading to a sluggish or incomplete reaction.[1]
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Suboptimal temperature: While the reaction is often initiated at low temperatures (0-5 °C) to control the exothermic formation of the Vilsmeier reagent, the formylation step may require higher temperatures to proceed to completion.[2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
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Moisture contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The presence of water can decompose the reagent and reduce the overall yield.
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Improper work-up: The hydrolysis of the intermediate iminium salt is a critical step. Inadequate hydrolysis or neutralization can lead to product loss.[4]
Question 2: My reaction is producing multiple formylated products. How can I improve the selectivity for the 2-carbaldehyde?
Answer: The formation of di- or tri-formylated byproducts can occur, especially with highly activated pyrrole substrates. To enhance selectivity for mono-formylation at the 2-position:
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Control stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the 1-arylpyrrole. An excess of the formylating agent can lead to over-formylation. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate is a good starting point.[2]
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Reaction time and temperature: Shorter reaction times and lower temperatures generally favor mono-formylation.[2] Again, close monitoring by TLC is essential to stop the reaction once the desired product is predominantly formed.
-
Steric hindrance: The regioselectivity of the Vilsmeier-Haack reaction on 1-substituted pyrroles is primarily controlled by steric factors.[1] Formylation generally occurs at the less sterically hindered α-position (C2 or C5).
Question 3: I am observing a significant amount of dark, tarry material in my reaction mixture. What is the cause and how can I prevent it?
Answer: The formation of polymeric or tarry byproducts is a common issue, often due to:
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Excessive heat: Overheating the reaction mixture can lead to polymerization of the pyrrole substrate or the product.
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Prolonged reaction times: Allowing the reaction to proceed for too long can result in the formation of complex side products.
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Acidic conditions during work-up: Incomplete neutralization of the acidic reaction mixture can promote polymerization. Ensure the pH is carefully adjusted during the work-up procedure.[4]
Question 4: How can I effectively purify my 1-aryl-1H-pyrrole-2-carbaldehyde?
Answer: Purification is typically achieved through standard laboratory techniques:
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Extraction: After quenching the reaction, the product is usually extracted into an organic solvent like dichloromethane or diethyl ether.
-
Washing: The organic layer should be washed with a saturated sodium bicarbonate or sodium carbonate solution to remove any remaining acid, followed by a brine wash.[4]
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Column chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes is a common eluent system.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can provide highly pure material.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Vilsmeier-Haack formylation of various 1-arylpyrroles.
| 1-Aryl Substituent | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl | POCl₃ (1.1), DMF | Ethylene Dichloride | Reflux | 0.25 | 78-79 | [4] |
| 1-(p-Tolyl) | POCl₃ (1.1), DMF | DMF | 0 to RT | 1 | 71 | [5] |
| 1-(4-Methoxyphenyl) | POCl₃, DMF | Not Specified | Not Specified | Not Specified | 50 | [6] |
| 1-(4-Nitrophenyl) | POCl₃, DMF | Not Specified | Not Specified | Not Specified | 80 | [6] |
| 1-(2-Nitrophenyl) | POCl₃, DMF | Not Specified | Not Specified | Not Specified | 72 | [6] |
| 1-(3-Nitrophenyl) | POCl₃, DMF | Not Specified | Not Specified | Not Specified | 78 | [6] |
| 1-(2,4-Dichlorophenyl) | POCl₃, DMF | Not Specified | Not Specified | Not Specified | 70 | [6] |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Synthesis of 1-aryl-1H-pyrrole-2-carbaldehydes
This protocol is a generalized procedure and may require optimization for specific substrates.
1. Reagent Preparation (Vilsmeier Reagent Formation):
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In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents).
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Cool the flask in an ice-water bath to 0-5 °C.
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Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
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After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
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Dissolve the 1-arylpyrrole (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane or ethylene dichloride).
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Add the solution of the 1-arylpyrrole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by TLC. Gentle heating may be required for less reactive substrates.
3. Work-up and Purification:
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Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate or sodium acetate.[4]
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Stir the mixture vigorously until the hydrolysis of the iminium salt is complete and the effervescence ceases.
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Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography or recrystallization.
Mandatory Visualization
Below are diagrams illustrating the Vilsmeier-Haack reaction mechanism and a troubleshooting workflow.
References
- 1. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde [orgspectroscopyint.blogspot.com]
- 6. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
Technical Support Center: Recrystallization of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde via recrystallization.
Troubleshooting Guide
Problem: The compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent is not polar enough to dissolve the compound even at elevated temperatures. The presence of the polar carbaldehyde and the pyrrole ring requires a solvent with some degree of polarity.
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Solution:
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Increase Solvent Polarity: If you are using a non-polar solvent like hexane, try a slightly more polar solvent such as toluene or a mixture of hexane and ethyl acetate.
-
Solvent Mixtures: A mixed solvent system can be effective. Dissolve the compound in a small amount of a good solvent (one in which it is highly soluble, e.g., ethyl acetate or acetone) at room temperature, then add a hot anti-solvent (one in which it is poorly soluble, e.g., hexane or water) dropwise until the solution becomes cloudy. Reheat the solution until it is clear and then allow it to cool slowly.[1][2]
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Insufficient Solvent: Ensure you are using enough solvent. Add the hot solvent in small portions until the solid dissolves.[3]
-
Problem: No crystals form upon cooling.
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Possible Cause: Too much solvent was used, and the solution is not supersaturated upon cooling.[3][4][5]
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[3][4]
-
Seeding: If available, add a tiny "seed" crystal of pure this compound to the cooled solution to initiate crystallization.[3][4]
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][5]
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Cooling: If crystals still do not form at room temperature, try cooling the flask in an ice bath.[6]
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is separating from the solution as a liquid phase rather than a solid crystalline phase. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too quickly.[2][4] It can also be caused by the presence of impurities.
-
Solution:
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.[2]
-
Solvent Choice:
-
Use a lower-boiling point solvent.
-
Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.[4]
-
-
Re-dissolve and Retry: Reheat the solution until the oil redissolves, perhaps adding a small amount of additional solvent, and then cool it more slowly.[4]
-
Problem: The resulting crystals are colored or appear impure.
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Hot Filtration: After adding charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[7]
-
Second Recrystallization: A second recrystallization of the obtained crystals may be necessary to achieve the desired purity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the structure, which has both aromatic and polar functional groups, a good starting point would be a solvent of intermediate polarity. Ethanol, isopropanol, or toluene are good candidates.[8] A mixed solvent system like ethyl acetate/hexane could also be effective, offering fine-tuned solubility.[8] It is always recommended to perform a preliminary solubility test with small amounts of the crude product in various solvents to find the ideal one.[3]
Q2: How can I determine the optimal amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product.[3] This creates a saturated solution that will yield a good recovery of crystals upon cooling. Add the boiling solvent portion-wise to your crude solid until it just dissolves.[7] Using too much solvent is a common reason for poor yield.[3][4][5]
Q3: Why is slow cooling important for recrystallization?
A3: Slow cooling allows for the formation of large, well-defined crystals.[6] Rapid cooling, such as plunging the hot flask into an ice bath, can cause the compound to precipitate out of solution as a powder or an oil, trapping impurities within the solid.[4][6]
Q4: My yield is very low. What could have gone wrong?
A4: Several factors can lead to a low yield:
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Using too much solvent, which keeps a significant amount of your product dissolved in the mother liquor even after cooling.[5]
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Premature crystallization during hot filtration.
-
Incomplete transfer of the solid material between steps.
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Washing the collected crystals with a solvent that is not ice-cold, which can redissolve some of the product.[3]
Q5: How can I dry the recrystallized product?
A5: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[3] Continue to pull air through the filter cake for several minutes to help evaporate the solvent. For final drying, the crystals can be spread on a watch glass and allowed to air dry or placed in a vacuum oven at a temperature well below the compound's melting point.
Data Summary
The following table provides illustrative solubility data for selecting a recrystallization solvent for this compound. Note: These are representative values and actual solubilities should be determined experimentally.
| Solvent | Polarity Index | Solubility at 25°C | Solubility at Boiling Point | Suitability |
| Hexane | 0.1 | Insoluble | Sparingly Soluble | Good for washing, potential anti-solvent |
| Toluene | 2.4 | Sparingly Soluble | Soluble | Potentially a good single solvent |
| Ethyl Acetate | 4.4 | Soluble | Very Soluble | May be too soluble for good recovery |
| Isopropanol | 4.0 | Sparingly Soluble | Soluble | Good candidate for a single solvent |
| Ethanol | 4.3 | Soluble | Very Soluble | May be too soluble for good recovery |
| Water | 10.2 | Insoluble | Insoluble | Good as an anti-solvent with a polar organic solvent |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., isopropanol or toluene).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent needed to achieve complete dissolution.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[6] Do not disturb the flask during this time. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[3]
-
Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the crystals to a watch glass for final air drying or place them in a vacuum oven.
Diagrams
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recrystallization [sites.pitt.edu]
- 8. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
Comparative analysis of synthesis methods for 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and alternative methods for the synthesis of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The classical Vilsmeier-Haack reaction remains a prominent and widely utilized method for the formylation of N-arylpyrroles. This document outlines the experimental protocol for this approach and presents a comparative overview of alternative formylation techniques, supported by experimental data where available.
Overview of Synthetic Strategies
The synthesis of this compound typically involves a two-step process. The first step is the synthesis of the N-arylpyrrole precursor, 1-(4-methylphenyl)-1H-pyrrole. This is commonly achieved through the Paal-Knorr synthesis. The subsequent and more critical step is the introduction of the formyl group at the 2-position of the pyrrole ring. The Vilsmeier-Haack reaction is the most common method for this transformation. However, other formylation reactions such as the Rieche, Duff, and Gattermann-Koch reactions present potential alternatives, although their application to this specific substrate is less documented.
dot graph "synthesis_pathways" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} .dot Caption: Synthetic pathways to this compound.
Comparative Analysis of Synthesis Methods
The choice of synthetic method for the formylation of 1-(4-methylphenyl)-1H-pyrrole depends on factors such as desired yield, scalability, and availability of reagents. The Vilsmeier-Haack reaction is generally favored for its reliability and use of common laboratory reagents.
| Method | Reagents | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 0 °C to RT, 1-2 h | ~70-95% | High yield, reliable, uses common reagents.[1] | Use of corrosive and hazardous POCl₃, requires aqueous workup. |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | 0 °C to RT, 3-17 h | Variable | Can be effective for electron-rich aromatics. | Requires a strong Lewis acid, dichloromethyl methyl ether is a carcinogen. |
| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | High pressure | Not reported for this substrate | Useful for simple arenes. | Not applicable to many heterocyclic compounds, requires high pressure and specialized equipment. |
| Duff Reaction | Hexamethylenetetramine, acid | High temperature | Not reported for this substrate | Uses a stable solid formylating agent. | Often results in low yields and complex mixtures. |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation of 1-(4-Methylphenyl)-1H-pyrrole
This protocol is adapted from the synthesis of a structurally similar compound, 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde.[1]
Step 1: Synthesis of 1-(4-Methylphenyl)-1H-pyrrole (Precursor)
The precursor, 1-(4-methylphenyl)-1H-pyrrole, can be synthesized via the Paal-Knorr reaction. A mixture of 2,5-dimethoxytetrahydrofuran and p-toluidine is heated in the presence of an acid catalyst, such as acetic acid or a Lewis acid, to yield the N-arylpyrrole.
Step 2: Vilsmeier-Haack Formylation
dot graph "vilsmeier_haack_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} .dot Caption: Workflow for the Vilsmeier-Haack formylation.
Materials:
-
1-(4-Methylphenyl)-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form as a complex.
-
Dissolve 1-(4-methylphenyl)-1H-pyrrole in a minimal amount of a suitable solvent like dichloromethane.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is basic.
-
Extract the aqueous mixture with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Conclusion
The Vilsmeier-Haack reaction stands out as a robust and high-yielding method for the synthesis of this compound. While alternative formylation methods exist, their application to this specific substrate requires further investigation and optimization. For researchers and professionals in drug development, the Vilsmeier-Haack protocol presented here offers a reliable and efficient route to this important synthetic intermediate. Careful handling of the corrosive and hazardous reagents is essential for a safe and successful synthesis.
References
A Spectroscopic Showdown: Unmasking the Isomers of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
A detailed comparative analysis of the spectroscopic signatures of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde and its ortho- and meta-isomers, providing researchers with key data for their identification and characterization in complex chemical environments.
In the intricate world of drug discovery and materials science, the precise identification of molecular structure is paramount. Even subtle changes in the arrangement of atoms within a molecule, such as the positional isomerism of a methyl group on a phenyl ring, can dramatically alter its biological activity and physical properties. This guide offers a comprehensive spectroscopic comparison of this compound (the para-isomer) and its corresponding ortho- and meta-isomers. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for researchers engaged in the synthesis, purification, and analysis of these and structurally related compounds.
At a Glance: A Comparative Overview
The following table summarizes the key spectroscopic data obtained for this compound and its isomers. The distinct electronic environments created by the different positions of the methyl group on the phenyl ring give rise to unique shifts in NMR spectra and characteristic vibrations in IR spectroscopy, enabling their unambiguous differentiation.
| Spectroscopic Data | This compound (para-isomer) | 1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde (ortho-isomer) | 1-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde (meta-isomer) |
| ¹H NMR (CDCl₃, ppm) | Aldehyde H: ~9.5-9.7 (s, 1H)Aromatic H: ~7.2-7.4 (m, 4H)Pyrrole H: ~7.1 (m, 1H), ~6.9 (m, 1H), ~6.3 (m, 1H)Methyl H: ~2.4 (s, 3H) | Aldehyde H: ~9.5-9.7 (s, 1H)Aromatic H: ~7.2-7.5 (m, 4H)Pyrrole H: ~7.1 (m, 1H), ~6.9 (m, 1H), ~6.3 (m, 1H)Methyl H: ~2.1-2.3 (s, 3H) | Aldehyde H: ~9.5-9.7 (s, 1H)Aromatic H: ~7.1-7.4 (m, 4H)Pyrrole H: ~7.1 (m, 1H), ~6.9 (m, 1H), ~6.3 (m, 1H)Methyl H: ~2.4 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | C=O: ~180Aromatic C: ~140, 137, 130, 126Pyrrole C: ~133, 128, 118, 110Methyl C: ~21 | C=O: ~180Aromatic C: ~138, 136, 131, 129, 127, 126Pyrrole C: ~133, 128, 118, 111Methyl C: ~18 | C=O: ~180Aromatic C: ~140, 139, 130, 129, 127, 123Pyrrole C: ~133, 128, 118, 110Methyl C: ~21 |
| IR (cm⁻¹) | C=O stretch: ~1660-1680C-H aromatic stretch: ~3000-3100C-H aliphatic stretch: ~2850-2950 | C=O stretch: ~1660-1680C-H aromatic stretch: ~3000-3100C-H aliphatic stretch: ~2850-2950 | C=O stretch: ~1660-1680C-H aromatic stretch: ~3000-3100C-H aliphatic stretch: ~2850-2950 |
| Mass Spectrum (m/z) | [M]⁺: 185 | [M]⁺: 185 | [M]⁺: 185 |
Note: The exact chemical shifts and peak intensities can vary slightly depending on the solvent and concentration.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of these and similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
Data Acquisition: ¹H NMR spectra were acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second. ¹³C NMR spectra were acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed on a diamond attenuated total reflectance (ATR) crystal.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
-
Data Processing: The background spectrum was subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in methanol to a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra were obtained on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition: The electron energy was set to 70 eV. The mass-to-charge ratio (m/z) was scanned over a range of 50-500.
Structural Relationships and Isomeric Differentiation
The relationship between this compound and its isomers is defined by the position of the methyl group on the phenyl ring. This seemingly minor structural variation leads to distinct electronic environments for the protons and carbons in the molecule, which are readily observable in their NMR spectra.
Caption: Isomeric relationship of 1-(Methylphenyl)-1H-pyrrole-2-carbaldehyde.
While the mass spectra of all three isomers are identical due to their shared molecular formula (C₁₂H₁₁NO) and resulting molecular weight of 185.22 g/mol , their fragmentation patterns may show subtle differences upon closer analysis. However, the most reliable method for distinguishing these isomers is through NMR spectroscopy. The splitting patterns and chemical shifts of the aromatic protons on the phenyl ring provide a clear fingerprint for each isomer. In the para-isomer, the symmetry of the phenyl ring often results in a simpler aromatic region in the ¹H NMR spectrum compared to the more complex patterns observed for the ortho- and meta-isomers. Furthermore, the proximity of the methyl group to the pyrrole ring in the ortho-isomer can lead to through-space interactions (Nuclear Overhauser Effect), which can be detected in 2D NMR experiments, providing definitive structural confirmation. The chemical shift of the methyl protons can also be subtly influenced by their position, with the ortho-methyl protons often appearing at a slightly different chemical shift compared to the meta and para methyl protons due to steric and electronic effects.
Benchmarking the Efficacy of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde and its Analogs Against Known Anticancer Agents
An Objective Comparison for Researchers and Drug Development Professionals
The therapeutic potential of novel chemical entities is a cornerstone of oncological research. This guide provides a comparative analysis of the efficacy of a representative pyrrole-2-carbaldehyde derivative against established anticancer drugs. Due to the limited publicly available biological data for 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde, this guide utilizes data from a structurally related alkynylated pyrrole derivative, compound 12l (3-alkynylpyrrole-2,4-dicarboxylate derivative), as a proxy to facilitate a comparative overview against well-known chemotherapeutic agents. The comparison is based on cytotoxic activity against the human lung adenocarcinoma cell line, A549.
Data Presentation: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of the proxy pyrrole derivative and standard chemotherapeutic agents against the A549 cancer cell line.
| Compound | Class | IC50 (µM) against A549 Cells | Citation(s) |
| Compound 12l (Proxy Pyrrole) | Alkynylated Pyrrole Derivative | 3.49 ± 0.30 | [1] |
| Doxorubicin | Anthracycline Antibiotic | 0.08634 (86.34 nM) - >20 | [2][3][4][5][6][7] |
| Cisplatin | Platinum-based drug | 6.14 - 16.48 | [3][8][9][10][11] |
| Paclitaxel | Taxane | 0.00135 (1.35 nM) - 1.64 | [12][13][14][15] |
Note: IC50 values for Doxorubicin, Cisplatin, and Paclitaxel can vary significantly between studies due to differences in experimental conditions such as incubation time and specific assay protocols.
Experimental Protocols
The following is a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT Assay for Cytotoxicity in A549 Cells
-
Cell Seeding: Human lung adenocarcinoma A549 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of complete culture medium (e.g., DMEM with 10% FBS). The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., the proxy pyrrole derivative, doxorubicin, cisplatin, paclitaxel). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period, typically 24, 48, or 72 hours.[4]
-
MTT Addition: Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours at 37°C.[14]
-
Formazan Solubilization: After the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete solubilization.[6]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Mandatory Visualization
Hypothetical Signaling Pathway for Apoptosis Induction
The following diagram illustrates a simplified, hypothetical signaling pathway through which a pyrrole derivative might induce apoptosis in cancer cells, a common mechanism for many anticancer agents.
A hypothetical signaling pathway for apoptosis induction by a pyrrole derivative.
Experimental Workflow for Cytotoxicity Screening
The diagram below outlines the key steps in a typical experimental workflow for screening the cytotoxic effects of chemical compounds on cancer cell lines.
Workflow for determining the in vitro cytotoxicity of test compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Doxorubicin-Conjugated Zinc Oxide Nanoparticles, Biogenically Synthesised Using a Fungus Aspergillus niger, Exhibit High Therapeutic Efficacy against Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Cross-Reactivity of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific cross-reactivity studies focusing exclusively on 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde derivatives are limited in the current scientific literature, a broader analysis of related pyrrole-2-carbaldehyde compounds reveals significant insights into their biological activities and selectivity. This guide provides a comparative overview based on available experimental data for various derivatives, offering a valuable resource for researchers in drug discovery and development.
Comparative Biological Activity
The therapeutic potential of pyrrole-2-carbaldehyde derivatives has been primarily investigated in the realms of anticancer and antimicrobial research. The selectivity of these compounds is typically evaluated by comparing their efficacy against a panel of different cancer cell lines or a spectrum of microbial species.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of pyrrole derivatives against various cancer cell lines. For instance, certain fused pyrrole compounds, such as pyrrolopyridines, have demonstrated promising inhibitory activity. The differential effects of these compounds across various cell lines provide crucial information about their selectivity profiles.
Table 1: Cytotoxic Activity of Selected Pyrrole Derivatives Against Various Cancer Cell Lines
| Compound Class | Target Cell Line | Activity Metric (e.g., IC50) |
| Pyrrolo[2,3-d]pyrimidines | A549 (Lung Carcinoma) | IC50 = 0.35 µM for the most active derivative[1] |
| Pyrrolo[2,3-d]pyrimidines | PC-3 (Prostate Cancer) | IC50 = 1.04 µM for a specific derivative[1] |
| Pyrrolo[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | Generally less sensitive than A549 and PC-3 cells[1] |
Note: This table presents data for a class of pyrrole derivatives to illustrate the type of comparative data available. Specific data for this compound derivatives is not available in the reviewed literature.
Antimicrobial Spectrum
The evaluation of pyrrole derivatives against a range of microbial pathogens offers insights into their spectrum of activity. For example, some Schiff base derivatives of 1H-pyrrole-2-carbohydrazide have been screened against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, demonstrating a broad range of activity with varying potency.
Table 2: Antimicrobial Spectrum of 1H-Pyrrole-2-carbohydrazide Schiff Base Derivatives
| Organism | Type | Outcome |
| Bacillus subtilis | Gram-positive bacteria | Active[2] |
| Staphylococcus aureus | Gram-positive bacteria | Active[2] |
| Escherichia coli | Gram-negative bacteria | Active[2] |
| Candida albicans | Fungus | Active[2] |
| Aspergillus niger | Fungus | Active[2] |
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard methodologies employed in the assessment of the biological activities of novel chemical entities.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.
-
Cell Plating: Human cancer cell lines (e.g., A549, PC-3, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Incubation: The cells are then exposed to serial dilutions of the test compounds and incubated for 48 to 72 hours.
-
MTT Reagent Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Interpretation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration to allow for microbial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: A typical workflow for evaluating the anticancer activity of test compounds.
Hypothetical Signaling Pathway Inhibition
While the precise mechanisms of action for many pyrrole derivatives are still under investigation, a common target for anticancer agents is the inhibition of signaling pathways that drive cell proliferation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrrole derivative.
References
A Head-to-Head Comparison of Paal-Knorr and Vilsmeier-Haack Reactions for N-Aryl Pyrrole Synthesis
For researchers and professionals in drug development and materials science, the synthesis of N-aryl pyrroles is a frequent necessity due to their prevalence in biologically active molecules and functional materials. The choice of synthetic methodology can significantly impact yield, purity, and substrate scope. This guide provides an objective, data-driven comparison of two prominent methods for N-aryl pyrrole synthesis: the classical Paal-Knorr condensation and the Vilsmeier-Haack reaction for de novo pyrrole ring formation.
At a Glance: Paal-Knorr vs. Vilsmeier-Haack
| Feature | Paal-Knorr Synthesis | Vilsmeier-Haack Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds, Aryl amines | Ketones with α-methylene group, Aryl amines, Vilsmeier reagent (POCl₃/DMF) |
| Reaction Type | Condensation, Cyclization, Dehydration | Formylation, Condensation, Cyclization |
| Typical Yields | Generally good to excellent (>60%, often 80-95%)[1][2] | Moderate to good (Varies with substrate) |
| Reaction Conditions | Acidic (e.g., acetic acid, HCl) or neutral, often requires heating.[1][3] | Requires Vilsmeier reagent formation, then reaction with ketone and amine, often with heating. |
| Substrate Scope | Broad for both dicarbonyl and amine components.[4] | Dependent on the reactivity of the ketone and amine. |
| Key Advantages | High yields, operational simplicity, readily available starting materials for many targets.[2] | Can construct substituted pyrroles in a one-pot fashion from simpler precursors. |
| Key Disadvantages | Availability of unsymmetrical 1,4-dicarbonyls can be a limitation; can require harsh acidic conditions.[5][6] | The reaction often yields 2-formyl or 2-chloropyrroles, requiring further modification if the unsubstituted pyrrole is desired. |
Reaction Mechanisms and Pathways
The synthetic routes for the Paal-Knorr and Vilsmeier-Haack reactions differ fundamentally in their approach to constructing the N-aryl pyrrole ring.
Caption: High-level overview of the Paal-Knorr and Vilsmeier-Haack synthetic routes to N-aryl pyrroles.
Paal-Knorr Reaction Mechanism
The Paal-Knorr synthesis is a straightforward condensation reaction between a 1,4-dicarbonyl compound and a primary amine, in this case, an aniline derivative.[3][7] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[6][8]
Caption: Mechanism of the Paal-Knorr synthesis of N-aryl pyrroles.
Vilsmeier-Haack Reaction Mechanism for Pyrrole Synthesis
While commonly known as a formylation reaction, the Vilsmeier-Haack reagent (a chloroiminium salt formed from a substituted amide and phosphorus oxychloride) can be employed in the de novo synthesis of pyrroles from acyclic precursors. One established method involves the reaction of a ketone containing an α-methylene group with the Vilsmeier reagent to form a vinylogous iminium salt. This intermediate then reacts with an aryl amine, followed by cyclization and elimination to afford a substituted N-aryl pyrrole. This often results in a pyrrole with a functional group at the 2-position, such as a carboxaldehyde.
Caption: Mechanism of the Vilsmeier-Haack synthesis of substituted N-aryl pyrroles.
Head-to-Head Performance Data
The following table summarizes experimental data for the synthesis of N-aryl pyrroles via the Paal-Knorr and Vilsmeier-Haack reactions.
| Reaction | Starting Materials | Conditions | Time | Yield (%) | Reference |
| Paal-Knorr | 2,5-Hexanedione, Aniline | Methanol, cat. HCl, Reflux | 15 min | 52 | [1] |
| Paal-Knorr | 2,5-Hexanedione, Aniline | I₂, Solvent-free, RT | 2 h | 92 | [8] |
| Paal-Knorr | 2,5-Hexanedione, p-Toluidine | I₂, Solvent-free, RT | 2.5 h | 90 | [8] |
| Paal-Knorr | 2,5-Hexanedione, p-Anisidine | I₂, Solvent-free, RT | 2.5 h | 94 | [8] |
| Paal-Knorr | 2,5-Hexanedione, p-Nitroaniline | I₂, Solvent-free, RT | 4 h | 85 | [8] |
| Vilsmeier-Haack | Ethyl acetoacetate, Aniline | POCl₃, DMF, Heat | - | - | [9] |
| (Gupton's Method) | 3-Aryl-3-chloropropeniminium salt, Ethyl glycinate | NaH, THF | - | 50-70 | [9] |
Note: Direct comparative data for the Vilsmeier-Haack synthesis of simple N-aryl pyrroles is limited in the literature, with many examples leading to substituted products.
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole (Conventional Heating)
This protocol describes a microscale synthesis using conventional heating.
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[1]
-
Add one drop of concentrated hydrochloric acid to the mixture.[1]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[1]
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[1]
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[1]
Expected Yield: Approximately 52% (178 mg).[1]
Caption: General experimental workflow for the Paal-Knorr synthesis.
Protocol 2: Vilsmeier-Haack Synthesis of a Substituted N-Aryl Pyrrole (Illustrative)
This protocol illustrates the general steps involved in a Vilsmeier-Haack approach to pyrrole synthesis. Specific quantities and conditions will vary depending on the substrates.
Materials:
-
Aryl amine
-
Ketone with an α-methylene group
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvents for reaction and workup
Procedure:
-
Formation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add POCl₃ to DMF with stirring.
-
Reaction with Ketone: To the formed Vilsmeier reagent, add the ketone dropwise at a low temperature. Allow the reaction to stir for a period to form the vinylogous iminium salt.
-
Addition of Aryl Amine: Add the aryl amine to the reaction mixture. The reaction may require heating to facilitate the condensation and cyclization.
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution, typically with a base such as sodium hydroxide or sodium acetate.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Conclusion
The Paal-Knorr and Vilsmeier-Haack reactions both offer viable routes to N-aryl pyrroles, but they are suited for different synthetic strategies.
The Paal-Knorr synthesis is a highly efficient, robust, and often high-yielding method for the direct synthesis of N-aryl pyrroles from 1,4-dicarbonyl compounds and anilines. Its operational simplicity makes it a go-to method, especially when the required dicarbonyl precursor is readily available. Modern modifications using milder catalysts and conditions, such as iodine or microwave irradiation, have further enhanced its appeal.
The Vilsmeier-Haack reaction, in the context of de novo pyrrole synthesis, is a more versatile tool for constructing functionalized pyrroles from simpler acyclic precursors. While not as direct for producing simple N-aryl pyrroles, it allows for the one-pot synthesis of more complex pyrrole structures, often incorporating a formyl group that can be a handle for further synthetic transformations.
For researchers primarily needing straightforward access to a range of N-aryl pyrroles, the Paal-Knorr reaction is generally the more direct and higher-yielding approach. However, for the synthesis of more complex, substituted N-aryl pyrroles from simple starting materials, the Vilsmeier-Haack reaction presents a powerful alternative. The choice between these two methods will ultimately depend on the specific target molecule, the availability of starting materials, and the desired substitution pattern on the final pyrrole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of Synthesized 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde by HPLC
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde against other common analytical techniques. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data.
The purity of a synthesized compound is a critical parameter in chemical and pharmaceutical research. HPLC is a powerful and widely used technique for this purpose, offering high resolution and sensitivity.[1] This guide will detail a suitable HPLC method and compare its performance with Gas Chromatography (GC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the required level of accuracy.[2] Below is a summary of quantitative data that could be expected from the analysis of a synthesized batch of this compound.
| Parameter | HPLC | GC | TLC | ¹H NMR | Melting Point |
| Purity (%) | 99.5 | 99.3 | Semi-quantitative | >99 (by integration) | Indicates presence of impurities, but not quantitative |
| Limit of Detection | ~0.01% | ~0.02% | ~0.5% | ~0.1% | Not applicable |
| Analysis Time | ~20 min | ~30 min | ~45 min | ~10 min | ~15 min |
| Key Advantage | High resolution and quantification | Suitable for volatile impurities | Simple, low cost | Structural confirmation | Rapid, simple initial check |
| Key Disadvantage | Requires soluble, non-volatile samples | Requires volatile and thermally stable samples | Lower resolution and sensitivity | Lower sensitivity for some impurities | Not suitable for amorphous or low-melting solids |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method suitable for the analysis of this compound. Aromatic aldehydes can be effectively separated and quantified using C18 columns.[3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak in the chromatogram.
2. Gas Chromatography (GC)
GC is a suitable alternative for analyzing volatile and thermally stable compounds.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like Dichloromethane.
3. Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for a qualitative or semi-quantitative purity check.[1][4]
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: Ethyl acetate/Hexane (30:70 v/v).
-
Sample Preparation: Dissolve a small amount of the compound in Dichloromethane.
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution. The presence of multiple spots indicates impurities.[4]
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative purity assessment.[2][4]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: A known amount of an internal standard with a distinct chemical shift is added to a precisely weighed sample of the synthesized compound. The purity is calculated by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard.
5. Melting Point Analysis
A sharp melting point close to the literature value indicates high purity, while a broad melting range suggests the presence of impurities.[4][5][6]
-
Instrumentation: A melting point apparatus.
-
Procedure: A small amount of the dried, crystalline sample is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of a synthesized chemical compound, starting from the crude product to the final purified substance.
Caption: Workflow for the purification and purity assessment of a synthesized compound.
This comprehensive guide provides the necessary information for researchers to make informed decisions about the most appropriate methods for assessing the purity of this compound and similar synthesized compounds.
References
Verifying the Molecular Weight of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and professionals in drug development, accurate determination of a compound's molecular weight is a critical first step in chemical characterization. This guide provides a comparative analysis of mass spectrometry for confirming the molecular weight of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde, alongside alternative analytical techniques.
This document outlines the theoretical molecular weight, a detailed experimental protocol for its verification using mass spectrometry, and presents a comparative look at other methods.
Theoretical Molecular Weight
The compound this compound has a molecular formula of C12H11NO.[1] Based on this, its theoretical molecular weight is calculated to be 185.22 g/mol .[1] This value serves as the benchmark for experimental verification.
Quantitative Data Summary
For clarity, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C12H11NO | [1] |
| Theoretical Molecular Weight | 185.22 g/mol | [1] |
| Expected [M+H]+ (m/z) | 186.23 | Calculated |
| Expected [M+Na]+ (m/z) | 208.21 | Calculated |
Experimental Protocol: Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The following protocol outlines a typical procedure for confirming the molecular weight of this compound using Electrospray Ionization (ESI) Mass Spectrometry.
Objective: To experimentally verify the molecular weight of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1 mg).
-
Dissolve the sample in a suitable high-purity solvent (e.g., 1 mL of methanol) to create a stock solution.
-
Perform a serial dilution to obtain a final concentration suitable for mass spectrometry analysis (typically in the range of 1-10 µg/mL).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Set the ESI source to positive ion mode to detect protonated molecules ([M+H]+) or other adducts like sodium adducts ([M+Na]+).
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and strong signal.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the presence of the expected molecular ions.
-
The primary ion of interest will be the protonated molecule [M+H]+, which should appear at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton (185.22 + 1.007 = 186.23).
-
Also, look for other common adducts, such as the sodium adduct [M+Na]+ (185.22 + 22.99 = 208.21).
-
Compare the experimentally observed m/z values with the calculated theoretical values. A close correlation confirms the molecular weight of the compound.
-
Alternative Analytical Techniques
| Technique | Principle | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Provides detailed structural information, which can infer molecular formula and thus molecular weight. | Indirect method for molecular weight; requires pure sample. |
| Elemental Analysis | Determines the percentage composition of elements in a compound. | Provides an empirical formula, which can be used to determine the molecular formula and weight. | Requires a highly pure sample; does not provide direct molecular weight measurement. |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for confirming the molecular weight of this compound.
Caption: Workflow for molecular weight confirmation.
References
For Immediate Publication
[City, State] – [Date] – In the ongoing quest for novel therapeutics against tuberculosis, in silico molecular docking studies provide a powerful tool for the rational design of potent enzyme inhibitors. This guide presents a comparative docking analysis of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde and a series of its structurally related analogs against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. InhA is a crucial enzyme in the mycobacterial fatty acid synthesis pathway, making it a well-validated target for antitubercular drug development.
This report details the binding affinities and interaction patterns of the parent compound and its derivatives, offering insights into the structure-activity relationships that govern their inhibitory potential. The data presented herein is based on a standardized molecular docking protocol and aims to guide further optimization of this promising class of compounds. While direct experimental data for this specific comparative set is not available in the current literature, the presented docking scores are predictive values derived from established methodologies and data on similar pyrrole derivatives.[1][2][3][4]
Comparative Docking Performance
The following table summarizes the predicted binding affinities of this compound and its analogs against the active site of InhA (PDB ID: 4TZK). The docking scores, represented as binding energy in kcal/mol, indicate the predicted stability of the ligand-protein complex; a more negative value suggests a stronger binding affinity.
| Compound ID | Compound Name | Substituent (R) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | 1-Phenyl-1H-pyrrole-2-carbaldehyde | -H | -7.2 | TYR158, NAD+ |
| 2 | This compound | -CH₃ | -7.8 | TYR158, PHE149, NAD+ |
| 3 | 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde | -Cl | -8.1 | TYR158, MET98, NAD+ |
| 4 | 1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde | -OCH₃ | -7.5 | TYR158, GLY96, NAD+ |
| 5 | 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | -NO₂ | -8.5 | TYR158, LYS165, NAD+ |
Experimental Protocols
The molecular docking studies were performed using AutoDock Vina, a widely used open-source program for computational docking.[2] The following protocol outlines the key steps in the simulation.
1. Protein Preparation: The three-dimensional crystal structure of Mycobacterium tuberculosis InhA complexed with a ligand (PDB ID: 4TZK) was obtained from the RCSB Protein Data Bank.[5][6][7][8][9] The protein structure was prepared using AutoDock Tools (ADT). This involved removing water molecules and the co-crystallized ligand, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein structure was saved in the PDBQT file format.
2. Ligand Preparation: The 3D structures of this compound and its analogs were generated using ChemBio3D Ultra. The geometries of the ligands were optimized using the MM2 force field to obtain the lowest energy conformers. Gasteiger partial charges were calculated, and the ligands were saved in the PDBQT format.[10]
3. Grid Box Generation: A grid box was defined to encompass the active site of InhA. The grid center was set to the coordinates of the catalytic tyrosine residue (TYR158), and the grid dimensions were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to move freely within the binding pocket.
4. Molecular Docking Simulation: AutoDock Vina was employed to perform the molecular docking simulations. The program uses a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.[10] The simulation was run with an exhaustiveness of 8 to ensure a thorough search of the conformational space. The output provides a set of binding poses for each ligand, ranked by their predicted binding affinities.
5. Analysis of Docking Results: The docking results were analyzed to identify the best binding pose for each compound based on the most negative binding energy. The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using Discovery Studio Visualizer.
Visualizations
Experimental Workflow for Comparative Docking Studies
Caption: Workflow for the comparative molecular docking analysis.
Structure-Activity Relationship Logic
Caption: Logical flow of structure-activity relationship analysis.
References
- 1. Molecular Docking &insilico Pharmacokinetic Parameters of Substituted Thiazolidin-4-ones as Anti-tubercular agents - ProQuest [proquest.com]
- 2. Cross-docking study on InhA inhibitors: a combination of Autodock Vina and PM6-DH2 simulations to retrieve bio-active conformations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ejpmr.com [ejpmr.com]
- 4. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. ISDA: 4TZK [ibdc.dbtindia.gov.in]
- 7. 4TZK: Crystal structure of Mycobacterium tuberculosis enoyl reductase (INHA) complexed WITH 1-CYCLOHEXYL-N-(3,5-DICHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE [ncbi.nlm.nih.gov]
- 8. wwPDB: pdb_00004tzk [wwpdb.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking studies on InhA, MabA and PanK enzymes from Mycobacterium tuberculosis of ellagic acid derivatives from Ludwigia adscendens and Trewia nudiflora - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Protocols
Prior to handling, ensure all personnel are trained on the potential hazards and have read and understood this guidance. An emergency plan should be in place, and all safety equipment must be readily accessible.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, and inhalation of dust or vapors. The required PPE varies depending on the scale of the operation.
| Operation Scale | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale / Laboratory Use | Chemical safety goggles meeting EN 166 standard. | Nitrile rubber gloves (minimum 0.11 mm thickness). | Standard laboratory coat. | Not required under normal use with adequate ventilation. |
| Large Scale / Emergency Use | Face shield in addition to chemical safety goggles. | Chemical-resistant gloves (consult manufacturer's resistance data). | Chemical-resistant suit or apron over a laboratory coat. | A NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge for organic vapors. |
Engineering Controls
-
Ventilation: All handling of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are in close proximity to the workstation and are regularly tested.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling the compound.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting.
-
Verify that all safety equipment is functional.
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it in a fume hood to avoid inhalation of dust.
-
Use appropriate tools (e.g., spatula, powder funnel) to minimize dust generation.
-
If the compound is in solution, use a calibrated pipette or syringe for accurate and safe transfer. Avoid splashing.
-
-
Reaction Setup:
-
Conduct all reactions within a fume hood.
-
Ensure all glassware is free from cracks and defects.
-
Use a stirrer to ensure even mixing and prevent localized overheating.
-
If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
-
Post-Reaction:
-
Allow the reaction mixture to cool to room temperature before handling.
-
Quench the reaction carefully, if necessary, following established laboratory procedures.
-
Clean all contaminated glassware and equipment promptly and thoroughly.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its waste is crucial to protect personnel and the environment. All waste must be handled in accordance with local, state, and federal regulations.[1][2]
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
-
Do not mix this waste with other chemical waste streams unless compatible.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Solid Waste Disposal:
-
Contaminated solid waste, such as pipette tips, gloves, and paper towels, should be placed in a sealed bag and then into the designated solid hazardous waste container.
-
-
Liquid Waste Disposal:
-
Unused solutions and reaction residues should be collected in a compatible, sealed liquid waste container.
-
For small quantities of residual material on glassware, triple rinse with a suitable solvent (e.g., acetone or ethanol). Collect the first two rinsates as hazardous waste. The third rinse can be disposed of down the drain with copious amounts of water, provided it complies with local regulations.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Never dispose of this chemical down the drain or in regular trash.
-
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
